Product packaging for Tetrabutylammonium fluoride(Cat. No.:CAS No. 429-41-4)

Tetrabutylammonium fluoride

Cat. No.: B042501
CAS No.: 429-41-4
M. Wt: 261.46 g/mol
InChI Key: FPGGTKZVZWFYPV-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride (TBAF) is a highly versatile and essential reagent in synthetic organic chemistry, primarily recognized for its efficacy as a source of "naked" fluoride anion. Its principal application is the facile and selective cleavage of silyl protecting groups, such as TBS (t-butyldimethylsilyl), TBDPS (t-butyldiphenylsilyl), and TMS (trimethylsilyl), from alcohols, phenols, and carboxylic acids. This desilylation process is a critical transformation in multi-step synthesis, enabling the deprotection of sensitive intermediates under relatively mild conditions to regenerate the parent functional group. Beyond desilylation, TBAF serves as a potent base and nucleophile, facilitating a range of reactions including nucleophilic aromatic substitution (SNAr), the initiation of aldol condensations, and the promotion of β-eliminations. In materials science, it is employed as a processing agent, for instance, to remove silyl groups from functionalized surfaces or to act as a fluoride ion source in the synthesis of certain fluorinated compounds. Researchers value TBAF for its high solubility in common organic solvents like tetrahydrofuran (THF), which allows for homogeneous reaction conditions and enhanced reactivity compared to inorganic fluoride sources. It is commonly available as a solution in THF or as a trihydrate solid, with each form offering distinct handling and stability characteristics. This reagent is indispensable for constructing complex molecular architectures in pharmaceuticals, natural products, and advanced materials, making it a cornerstone of the modern research laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36FN B042501 Tetrabutylammonium fluoride CAS No. 429-41-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrabutylazanium;fluoride
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InChI

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
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InChI Key

FPGGTKZVZWFYPV-UHFFFAOYSA-M
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H36FN
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Related CAS

10549-76-5 (Parent)
Record name Tetrabutylammonium fluoride
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DSSTOX Substance ID

DTXSID10883381
Record name Tetra-n-butylammonium fluoride
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Molecular Weight

261.46 g/mol
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Physical Description

Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Tetrabutylammonium fluoride
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CAS No.

429-41-4
Record name Tetrabutylammonium fluoride
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Record name Tetrabutylammonium fluoride
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Record name 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)
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Record name Tetra-n-butylammonium fluoride
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Record name Tetrabutylammonium fluoride
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Record name TETRABUTYLAMMONIUM FLUORIDE
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Fundamental Mechanistic Insights into Fluoride Ion Reactivity in Tetrabutylammonium Fluoride Systems

The "Naked" Fluoride (B91410) Concept and its Implications in Tetrabutylammonium (B224687) Fluoride-Mediated Reactions

The concept of "naked" fluoride is central to understanding the heightened reactivity of tetrabutylammonium fluoride (TBAF) in organic synthesis. numberanalytics.comnih.gov In essence, a "naked" fluoride ion is one that is not strongly solvated or tightly associated with its counterion, rendering it highly basic and nucleophilic. nih.govresearchgate.netwikipedia.org This increased reactivity stems from the poor solubility of simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) in organic solvents, a consequence of their high lattice energies. nih.govmdpi.com

To overcome this solubility issue, fluoride salts with large organic cations, such as the tetrabutylammonium (TBA) cation in TBAF, are employed. nih.govmdpi.com The large, non-polar TBA cation effectively shields the fluoride anion, minimizing ion-pairing and allowing for greater solubility in aprotic solvents. numberanalytics.commdpi.com This results in a fluoride ion that is "naked" and thus more available to participate in chemical reactions. numberanalytics.commdpi.com

The implications of this enhanced reactivity are significant. TBAF-mediated reactions often proceed under mild conditions with high efficiency. numberanalytics.com For instance, anhydrous TBAF has proven to be a highly effective reagent for nucleophilic aromatic substitution (SNAr) reactions, smoothly displacing leaving groups like chloride and nitrite (B80452) from aromatic compounds at room temperature. mdpi.comresearchgate.net This is a stark contrast to reactions using inorganic fluoride salts, which often require harsh conditions.

However, the high basicity of the "naked" fluoride ion can also be a drawback, leading to side reactions such as elimination, particularly with base-sensitive substrates. nih.gov The presence of even trace amounts of water can also significantly impact reactivity, as the fluoride ion readily forms strong hydrogen bonds with water, reducing its "nakedness" and nucleophilicity. psu.edugoogle.com Commercially available TBAF is typically a trihydrate, and achieving a truly anhydrous state is challenging, as heating can lead to decomposition. wikipedia.org A significant breakthrough was the in-situ generation of anhydrous TBAF from tetrabutylammonium cyanide and hexafluorobenzene (B1203771), which provides a more stable and reactive source of "naked" fluoride. mdpi.com

Influence of Counterions and Solvation on this compound Reactivity

The reactivity of the fluoride ion in this compound systems is profoundly influenced by the nature of the counterion and the surrounding solvent molecules. The large tetrabutylammonium (TBA) cation is crucial for solubilizing the fluoride ion in organic solvents, but the degree of "nakedness" and subsequent reactivity of the fluoride is a delicate balance of ion-pairing and solvation effects. mdpi.comresearchgate.net

Counterion Effects: The size and charge density of the counterion play a significant role in the extent of ion-pairing with the fluoride anion. While the TBA cation is large and diffuse, leading to a relatively "naked" fluoride, smaller cations like tetramethylammonium (B1211777) (TMA) associate more strongly with the fluoride ion. nih.gov This stronger ion-pairing in tetramethylammonium fluoride (TMAF) increases the activation energy barrier for reactions compared to TBAF. psu.edunih.gov Theoretical calculations have shown that the energy barrier for an SNAr reaction is significantly higher with the smaller TMA cation due to this tighter association. psu.edunih.gov

Solvation Effects: The solvent's ability to solvate both the cation and the anion is critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are effective at solvating the TBA cation, further promoting the dissociation of the ion pair and enhancing the fluoride's nucleophilicity. mdpi.comnajah.edu However, the solvent can also interact with the fluoride anion itself. In protic solvents, such as alcohols or water, strong hydrogen bonding to the fluoride anion occurs, creating a solvation shell that significantly diminishes its reactivity. nih.govwikipedia.orgnajah.edu This is why anhydrous conditions are often preferred for reactions requiring a highly nucleophilic fluoride.

The presence of even a single water molecule can have a dramatic effect, increasing the activation barrier for a reaction by a considerable amount. psu.edunih.gov The reactivity of TBAF is therefore highly dependent on its hydration state. numberanalytics.comwikipedia.org Research has shown that the reactivity of TBAF can be modulated by the specific solvent environment. For example, in the cleavage of silyl (B83357) ethers, the rate of reaction increases in more polar aprotic solvents. najah.edu

Role of Hydrogen Bonding in Modulating Fluoride Ion Activity in this compound Environments

Hydrogen bonding plays a crucial and multifaceted role in controlling the reactivity of the fluoride ion in this compound (TBAF) systems. nih.govnih.gov While strong hydrogen bonding from protic solvents like water dramatically reduces fluoride's nucleophilicity, controlled hydrogen bonding interactions can be harnessed to temper its reactivity and improve selectivity. nih.govnajah.edu

The fluoride anion is a potent hydrogen bond acceptor. wikipedia.orgycmou.ac.in In the presence of hydrogen bond donors (HBDs), such as alcohols or ureas, the "naked" fluoride ion can be stabilized, reducing its inherent basicity which can otherwise lead to undesirable side reactions like elimination. nih.gov This concept is inspired by enzymatic systems, where hydrogen bonding networks are known to precisely control reaction pathways. nih.gov

For instance, the use of bulky tertiary alcohols like tert-butanol (B103910) (tBuOH) as a solvent or co-solvent with TBAF can lead to the formation of well-defined fluoride-alcohol complexes, such as TBAF(tBuOH)₄. nih.govnih.gov In these complexes, the fluoride ion is coordinated to multiple alcohol molecules through hydrogen bonds. rsc.org This coordination modulates the fluoride's reactivity, suppressing its basicity while maintaining sufficient nucleophilicity for desired transformations. nih.govscispace.com A study comparing the reaction of a base-sensitive substrate with TBAF in aprotic acetonitrile versus t-butanol demonstrated this effect: the elimination product predominated in acetonitrile, while the desired substitution product was favored in t-butanol. nih.gov

Furthermore, research using bisurea catalysts in conjunction with TBAF has provided detailed insights into how multiple hydrogen bonds influence fluoride activity. nih.govacs.orgnih.gov NMR spectroscopy studies have revealed that the number and strength of N–H···F⁻ hydrogen bonds can be tuned by modifying the catalyst structure. nih.govacs.org These studies have shown that a trifurcated hydrogen-bonded complex between the bisurea catalyst and the fluoride ion can create a specific chiral microenvironment, enabling enantioselective fluorination reactions. nih.govnih.gov The strength of these individual hydrogen bonds can be correlated with catalytic efficacy, suggesting that fine-tuning these non-covalent interactions is a viable strategy for catalyst design. acs.org

The table below summarizes the effect of hydrogen bonding on TBAF reactivity in different solvent environments.

Solvent/AdditiveNature of Hydrogen BondingImpact on Fluoride ReactivityOutcome
WaterStrong H-bondingSignificantly reduced nucleophilicityLow reactivity
tert-ButanolForms defined F⁻-(ROH)n complexesModulated nucleophilicity, reduced basicityIncreased selectivity, suppression of elimination
Bisurea CatalystsForms specific H-bond networks (e.g., trifurcated)Controlled nucleophilicity, chiral environmentEnantioselective reactions
Aprotic Solvents (e.g., MeCN, DMSO)Minimal H-bondingHigh "naked" fluoride character, high basicityHigh reactivity, potential for side reactions

This table illustrates the general trends in how hydrogen bonding from different sources influences the reactivity of the fluoride ion in TBAF systems.

Anion Activation Mechanisms Facilitated by this compound

This compound (TBAF) is a versatile reagent that facilitates various anion activation mechanisms beyond simply acting as a source of nucleophilic fluoride. Its ability to activate other species is a cornerstone of its utility in organic synthesis.

One prominent mechanism is the activation of elemental sulfur . TBAF can catalyze the ring-opening of the stable S₈ crown ether, even at room temperature. researchgate.netuzh.chmdpi.com The fluoride anion attacks the sulfur ring, generating highly reactive fluoropolysulfide anions (FSₓ⁻). researchgate.netuzh.chmdpi.com These in-situ generated species are potent sulfurating agents, capable of reacting with various substrates like thioketones and cyclopropenethiones to form sulfur-rich heterocyclic compounds. researchgate.netuzh.ch This process offers a milder and more convenient alternative to other sulfur activation methods. uzh.ch

TBAF is also widely employed for the activation of silicon compounds . Due to the high affinity of fluoride for silicon, TBAF is a standard reagent for cleaving silicon-oxygen and silicon-carbon bonds. wikipedia.orgnih.gov This property is extensively used in deprotection strategies, particularly for removing silyl ether protecting groups. wikipedia.org The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom. In the case of C-Si bonds, this can generate carbanions, which are valuable intermediates that can be trapped by electrophiles or undergo protonolysis. wikipedia.org Furthermore, TBAF can activate siloxyalkynes to generate ynolate intermediates, which can then participate in cycloaddition reactions to synthesize heterocyclic structures like oxazoles. thieme-connect.de

Another key role of TBAF is as a phase-transfer catalyst . wikipedia.org By exchanging a less soluble anion from an inorganic salt (e.g., KF, CsF) for the more soluble fluoride anion, TBAF can help transport the desired anion into the organic phase where the reaction occurs. However, its primary role in many reactions is as a direct source of the reactive anion.

The table below provides examples of anion activation by TBAF.

Activated SpeciesMechanismResulting Reactive SpeciesApplication Example
Elemental Sulfur (S₈)Nucleophilic ring-openingFluoropolysulfide anions (FSₓ⁻)Sulfurization of thioketones
Organosilicon Compounds (R₃Si-X)Nucleophilic attack on siliconCarbanions, enolates, ynolatesDesilylation, cycloadditions
IsocyanidesDeprotonation by ynolate (TBAF-activated)Isocyanide anionSynthesis of oxazoles

This interactive table showcases different modes of anion activation facilitated by TBAF.

Applications of Tetrabutylammonium Fluoride in Organic Transformations

Desilylation Reactions

The removal of silyl (B83357) protecting groups is a critical step in multi-step organic synthesis. Silyl ethers are valued for their ease of introduction and their stability across a range of reaction conditions. orgsyn.org Tetrabutylammonium (B224687) fluoride (B91410) is one of the most common reagents for the cleavage of these silicon-based protecting groups due to its high efficiency and chemoselectivity under mild conditions. researchgate.netorgsyn.org

Cleavage of Silyl Protecting Groups

Tetrabutylammonium fluoride is highly effective for the deprotection of silyl ethers, such as the commonly used tert-butyldimethylsilyl (TBS) group. nbinno.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate. organic-chemistry.org The driving force for this cleavage is the formation of the exceptionally strong silicon-fluorine (Si-F) bond. organic-chemistry.org

The reaction is typically carried out by treating the silyl ether with a solution of TBAF in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.orggelest.com The conditions required for deprotection can vary depending on the steric bulk of the silyl group and the surrounding molecular environment. gelest.com While TBAF is effective for a wide range of silyl ethers, its hydrated forms are generally preferred for stability and cost-effectiveness, though anhydrous TBAF is a more aggressive reagent. acsgcipr.org

Table 1: Representative Conditions for TBAF-Mediated Deprotection of Silyl Ethers
Silyl Protecting GroupSubstrate TypeReaction ConditionsTypical Reaction TimeReference
tert-Butyldimethylsilyl (TBS)Primary Alcohol1 M TBAF in THF, Room Temp.Overnight commonorganicchemistry.com
tert-Butyldimethylsilyl (TBS)General AlcoholsTBAF (3 eq.), 1 M in THF, Room Temp.2-16 hours gelest.com
Triethylsilyl (TES)Various AlcoholsTBAF in various solventsVariable gelest.com
Triisopropylsilyl (TIPS)Various AlcoholsTBAF in various solventsVariable nbinno.com

Desilylation in Complex Molecule Synthesis

In the context of synthesizing complex natural products, TBAF's ability to selectively remove silyl groups under mild conditions is invaluable. numberanalytics.com This allows for the unmasking of hydroxyl functionalities at late stages of a synthetic sequence without disturbing other sensitive groups within the molecule. orgsyn.org For example, TBAF has been employed as a key desilylating agent in the total synthesis of molecules such as prostaglandins (B1171923) and aphidicolin. researchgate.netlkouniv.ac.in

A significant challenge in these syntheses, particularly with polar substrates, is the removal of tetrabutylammonium-derived salts during workup, which can lead to product loss during aqueous extractions. orgsyn.org To address this, methodologies have been developed that involve the addition of sulfonic acid resins and calcium carbonate after the deprotection is complete. This procedure precipitates the TBAF-related byproducts, allowing for their simple removal by filtration, which is highly beneficial for multi-step deprotection protocols in complex syntheses like that of halichondrin. researchgate.net This ion-exchange resin strategy has proven to be a convenient and effective solution for the purification of polar alcohol products. orgsyn.org

Fluorination Reactions

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. TBAF serves as a soluble and highly nucleophilic source of fluoride ions for various fluorination reactions. nbinno.comacsgcipr.org

Nucleophilic Fluorination

This compound is a potent reagent for nucleophilic substitution reactions (S_N2 and S_NAr) to form carbon-fluorine bonds. acsgcipr.orgnumberanalytics.com Anhydrous TBAF is particularly effective, capable of fluorinating primary alkyl halides, tosylates, and mesylates rapidly at or below room temperature. acsgcipr.org It is also used in halogen exchange (Halex) reactions on activated aromatic systems and for the fluoro-denitration of nitroaromatics, often providing high to excellent yields under mild conditions. acsgcipr.orgresearchgate.net

The reactivity of TBAF is significantly diminished by the presence of water, as the fluoride ion is strongly solvated. acsgcipr.org Therefore, for challenging substrates, anhydrous TBAF or specialized systems like the TBAF(t-BuOH)₄ complex are employed to enhance nucleophilicity. acsgcipr.org These reactions are typically performed in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). acsgcipr.org

Table 2: Examples of Nucleophilic Fluorination using Anhydrous TBAF
SubstrateLeaving GroupSolventConditionsResultReference
Primary Alkyl Halides-Br, -IAcetonitrile, DMSORoom Temp. or belowHigh yield, fast reaction acsgcipr.org
Primary Alkyl Tosylates/Mesylates-OTs, -OMsAcetonitrile, DMSORoom Temp. or belowHigh yield, fast reaction acsgcipr.org
Activated Aryl Chlorides-ClDMSOAmbient Temp.Smooth substitution researchgate.net
Activated Nitroaromatics-NO₂DMSOAmbient Temp.Smooth substitution researchgate.net

Electrochemical Fluorination Utilizing this compound as a Fluoride Source

Electrochemical methods offer an alternative pathway for fluorination. nih.gov TBAF has been successfully used as a less toxic and easier-to-handle fluoride source compared to traditional poly-HF salts for the electrochemical fluorination of organic molecules. nih.gov

In a notable study, the electrochemical fluorination of methyl(phenylthio)acetate was achieved using TBAF in an undivided cell with acetonitrile as the solvent. nih.govnih.gov A critical finding was the necessity of triflic acid as an additive; the ratio of TBAF to triflic acid was found to be a key parameter influencing the efficiency of the fluorination. nih.govnih.gov Through optimization of various parameters, including oxidation potential, electrolysis time, temperature, and reagent concentrations, a 44 ± 3% yield of the mono-fluorinated product was obtained after a 30-minute electrolysis. nih.govnih.gov This method demonstrates a controlled, potentiostatic approach to anodic fluorination using TBAF. researchgate.net

Table 3: Optimized Conditions for Electrochemical Fluorination of Methyl(phenylthio)acetate using TBAF
ParameterOptimized Value
SubstrateMethyl(phenylthio)acetate
Fluoride SourceThis compound (TBAF)
AdditiveTriflic acid
SolventAcetonitrile
Electrolysis Time30 minutes
Achieved Yield44 ± 3%

Source: nih.govnih.gov

Radiofluorination and Radiopharmaceutical Synthesis with [¹⁸F]-Tetrabutylammonium Fluoride

The synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) often involves the incorporation of the short-lived isotope fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min). acs.org [¹⁸F]-Tetrabutylammonium fluoride ([¹⁸F]TBAF) is a key reagent in nucleophilic radiofluorination because of the high nucleophilicity of the "naked" [¹⁸F]fluoride ion it provides. nih.gov It is typically prepared by eluting cyclotron-produced [¹⁸F]fluoride from an anion-exchange cartridge using a solution of a tetrabutylammonium salt, such as the bicarbonate or hydroxide (B78521). nih.govcdc.gov

This reagent has been applied in various radio-labeling strategies. The electrochemical fluorination method described previously was adapted for radiofluorination, achieving a 7 ± 1% radiochemical efficiency for the synthesis of methyl 2-[¹⁸F]fluoro-2-(phenothio)acetate. nih.govnih.gov Other advanced methods include direct arene C-H radiofluorination using organic photoredox catalysis, which has been used to synthesize tracers like [¹⁸F]-DOPA from protected precursors. cdc.gov Additionally, a room-temperature nucleophilic radiofluorination method has been developed that proceeds through the ring-opening of an aziridinium (B1262131) intermediate, providing access to β-[¹⁸F]fluoroamines. rsc.org These methods highlight the importance of [¹⁸F]TBAF in expanding the scope of molecules that can be labeled with fluorine-18 for diagnostic imaging. acs.org

Stereoselective Hydrofluorination of Alkenes and Alkynes

This compound is an effective fluorine source for the hydrofluorination of alkynes. researchgate.netresearchgate.net A notable application is the direct and stereoselective synthesis of Z-isomers of vinyl fluorides from alkynes containing SF5 and SF4 groups. researchgate.net This method demonstrates high compatibility with various functional groups, including aryls, biaryls, heteroaryls, and tert-alkyl groups, and proceeds at room temperature without the need for transition-metal catalysts. researchgate.netresearchgate.net The presence of water, as in TBAF trihydrate, is often crucial for efficient conversion. academie-sciences.fr This approach provides a valuable route to fluorinated vinylic scaffolds, which are of interest in drug discovery and the development of fluorinated polymers. researchgate.net

In some cases, hydrofluorination reactions are catalyzed by transition metals. For instance, a gold(I)-catalyzed stereoselective hydrofluorination of electron-deficient alkynes has been developed to produce β-fluoro Michael acceptors. escholarship.orgescholarship.org While this specific method utilizes triethylamine (B128534) trihydrogen fluoride as the fluorine source, it underscores the importance of developing stereoselective hydrofluorination techniques.

Cross-Coupling Reactions

TBAF plays a crucial role as an activator and a fluoride source in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Facilitated by this compound

TBAF is instrumental in facilitating palladium-catalyzed cross-coupling reactions involving organosilicon and organotin reagents. In the cross-coupling of aryl bromides and chlorides with trimethylsilylalkynes, TBAF is used to activate the C-SiMe3 bond, enabling the synthesis of disubstituted alkynes under mild conditions (30–50 °C) and avoiding the need for copper co-catalysts. organic-chemistry.org This method exhibits broad functional group tolerance and is applicable to the late-stage functionalization of complex molecules. organic-chemistry.org

Similarly, TBAF significantly facilitates the palladium-catalyzed cross-coupling of organostannanes with organic halides. thieme-connect.com The addition of TBAF activates haloorganotin reagents, allowing for the utilization of more than one organic group from tetraorganotin compounds in the carbon-carbon bond formation. thieme-connect.com

Suzuki-Miyaura Cross-Coupling with this compound Assistance

In the Suzuki-Miyaura cross-coupling reaction, which joins aryl or vinyl boronic acids with aryl or vinyl halides, TBAF can act as a base and a phase-transfer catalyst. researchgate.netmdpi.com It has been demonstrated to be effective in palladium-catalyzed Suzuki-Miyaura reactions of aryl chlorides with arylboronic acids under solvent-free conditions. tandfonline.com In these reactions, a catalytic system of Pd(MeCN)2Cl2/PCy3 in the presence of TBAF allows for the smooth coupling of various aryl and heteroaryl chlorides with arylboronic acids to yield the corresponding biaryl products in moderate to excellent yields. tandfonline.comacs.org TBAF's role can also be to activate the palladium catalyst, and it has been used in ligand- and base-free conditions in water. researchgate.netmdpi.com

Hiyama Cross-Coupling Reactions Activated by this compound

The Hiyama cross-coupling reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst. numberanalytics.com A key feature of this reaction is the requirement of an activator to cleave the silicon-carbon bond, and TBAF is a commonly used fluoride source for this purpose. numberanalytics.comcore.ac.uk The fluoride ion from TBAF interacts with the organosilane to form a hypervalent pentacoordinate silicon intermediate, which is more reactive in the transmetalation step of the catalytic cycle. core.ac.uk

Numerous studies have highlighted the efficacy of TBAF in promoting Hiyama cross-coupling reactions. For example, it has been used in the coupling of aryl halides with trialkoxysilanes, catalyzed by palladium on carbon (Pd/C), to produce biaryl compounds. mdpi.comthieme-connect.com The choice of solvent and the form of TBAF (e.g., anhydrous vs. trihydrate) can influence the reaction efficiency. thieme-connect.com TBAF has been shown to be superior to other fluoride salts like CsF and KF in certain Hiyama coupling systems. mdpi.com The reaction conditions often involve heating, and the choice of palladium catalyst and ligands can be optimized for specific substrates. mdpi.comacs.org

Table 1: Examples of Hiyama Cross-Coupling Reactions using TBAF

Aryl HalideOrganosilanePalladium CatalystLigandSolventYield (%)Reference
p-IodonitrobenzenePhenyl trimethoxysilanePd(OAc)₂DABCODioxaneQuantitative mdpi.com
Methoxy substituted aryl mesylateTriethoxy(phenyl)silanePd(OAc)₂XPhosTHF/t-BuOH97% mdpi.com
Methyl 3-chlorobenzoatePhenyltrifluorosilanePd(OAc)₂XPhost-BuOH98% mdpi.com
BromobenzenePhenyl triethoxysilanePd/C-GVL94% mdpi.com
3-MethoxyphenylbromidePhenyl triethoxysilanePd/CTris(4-fluorophenyl)phosphineToluene90% mdpi.com

Fluoride-Catalyzed C-F Bond Cleavage in Cross-Coupling

TBAF can also catalyze cross-coupling reactions that involve the cleavage of a carbon-fluorine (C-F) bond, a typically strong and unreactive bond. A notable example is the cross-coupling of carbamoyl (B1232498) fluorides with alkynylsilanes to synthesize alkynamides. organic-chemistry.orgx-mol.com This reaction proceeds under exceptionally mild conditions (room temperature, low catalyst loadings) without the need for transition metals. organic-chemistry.org TBAF acts as the catalyst, enabling the C-F bond cleavage and subsequent C-C bond formation. This method is advantageous due to its tolerance of aryl halide moieties and its avoidance of transition-metal catalysts and strongly nucleophilic reagents. organic-chemistry.org

Alkylation and Arylation Reactions

This compound promotes various alkylation and arylation reactions. It is used in the palladium-catalyzed direct arylation of 5-halouracils and their nucleosides with arenes and heteroarenes. acs.org In this context, TBAF facilitates the coupling without the need for additional ligands, providing a route to 5-arylated uracil (B121893) analogues. acs.org The reaction is sensitive to the amount of TBAF used, with at least 7 equivalents being optimal for high yields. acs.org

Furthermore, TBAF is employed in the nucleophilic substitution of fluorine in polyfluoroarenes with silicon-organic derivatives of alkynes, leading to the formation of arylated products. fluorine1.ru These reactions can proceed at room temperature in the presence of catalytic amounts of TBAF. fluorine1.ru TBAF also facilitates the addition of trialkylsilylalkynes to aldehydes and ketones, demonstrating its utility in forming carbon-carbon bonds for the synthesis of propargylic alcohols. researchgate.net

Alkylation of Phenols

Condensation Reactions

TBAF is recognized as a mild base that can effectively catalyze various condensation reactions, including aldol (B89426) and Knoevenagel condensations. jst.go.jp

TBAF can be used as a mild base to promote aldol-type condensation reactions. himedialabs.comalkalisci.com In the context of the Mukaiyama aldol reaction, which involves the reaction of a silyl enol ether with an aldehyde or ketone, TBAF is often used in the deprotection step of the resulting TMS-protected aldol adduct. rsc.org For example, after the aldol reaction is complete, treatment with TBAF can efficiently remove the trimethylsilyl (B98337) (TMS) protecting group to yield the desired β-hydroxy ketone. rsc.org

Furthermore, TBAF can mediate nitroaldol (Henry) reactions. Condensations of N,N-dibenzyl α-amino aldehydes with nitroalkanes in the presence of TBAF proceed with excellent yields and stereoselectivities. researchgate.net

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a base. sigmaaldrich.com TBAF has been identified as an efficient catalyst for this transformation. journalijar.com

It has been successfully used to catalyze the Knoevenagel condensation between various aromatic and heteroaromatic aldehydes and active methylene compounds like malononitrile (B47326) and cyanoacetate (B8463686) derivatives. journalijar.comresearchgate.net These reactions often proceed at room temperature and can be part of a one-pot synthesis for more complex molecules. For example, TBAF catalyzes a one-pot synthesis of 5-aryl-2H-1,2,3-triazole-4-carbonitrile derivatives, which involves a Knoevenagel condensation followed by a [3+2] cycloaddition and elimination. journalijar.com The yields for this process are generally high, ranging from 79-98% for aromatic aldehydes and 65-74% for heteroaromatic aldehydes. journalijar.com

Table 2: TBAF-Catalyzed Knoevenagel Condensation of Aldehydes with 2-(phenylsulfonyl)acetonitrile

Aldehyde Type Product Yield (%)
Aromatic 5-Aryl-2H-1,2,3-triazole-4-carbonitrile 79-98
Heteroaromatic 5-Heteroaryl-2H-1,2,3-triazole-4-carbonitrile 65-74

This table summarizes the yields obtained in the TBAF-catalyzed one-pot synthesis of triazole derivatives via Knoevenagel condensation, as reported in the literature. journalijar.com

Aldol Condensations Mediated by this compound

Ring-Opening Reactions

TBAF is a versatile reagent for promoting the ring-opening of strained heterocyclic systems such as epoxides and aziridines. himedialabs.comalkalisci.com

The fluoride ion can act as a nucleophile itself or as a catalyst to activate other nucleophiles. TBAF has been shown to effectively promote the ring-opening of aziridines with various trimethylsilyl compounds (e.g., TMS-CN, TMS-N3, TMS-Cl). organic-chemistry.org This reaction proceeds regioselectively under mild conditions to afford the corresponding cyano-, azido-, or chloroamines in excellent yields. organic-chemistry.org These products are valuable intermediates that can be readily converted into vicinal diamines or β-amino acids. organic-chemistry.org

In the case of epoxides, TBAF is used to catalyze their ring-opening with nucleophiles like thiols (via thiosilanes). mdpi.com For instance, the ring-opening of various substituted epoxides with trimethyl(phenylthio)silane in the presence of TBAF affords β-hydroxy sulfides in good yields. mdpi.com A mixture of TBAF and potassium bifluoride (KHF2) has also been found to be an effective reagent for the nucleophilic ring-opening of sugar-derived epoxides with fluoride, providing a route to fluorinated carbohydrates. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound (TBAF)
Adenine
1H-Benzimidazole
1H-Indole
1H-Benzotriazole
Cupric bromide (CuBr2)
Phenol
Sodium hydroxide
Fluorene
Trimethylsilyl (TMS) chloride
Trimethylsilyl (TMS) cyanide
Trimethylsilyl (TMS) azide (B81097)
Malononitrile
Potassium bifluoride (KHF2)
Trimethyl(phenylthio)silane
Silyl enol ether
2-(phenylsulfonyl)acetonitrile
5-Aryl-2H-1,2,3-triazole-4-carbonitrile
Aziridine

Ring Opening of Epoxides and Aziridines with Thio- and Seleno-silanes

Esterification and Transesterification Reactions

TBAF serves as both a base and a catalyst in esterification and transesterification processes.

A straightforward and convenient method for synthesizing esters involves the reaction of carboxylic acids with alkyl halides using a stoichiometric amount of TBAF as a base. researchgate.netnih.gov In this process, the reaction between the carboxylic acid and a TBAF solution in THF or dimethylformamide (DMF) generates highly reactive carboxylate ions in situ. nih.gov The bulky tetrabutylammonium counter-cation enhances the reactivity of these carboxylate ions. nih.gov These reactive intermediates then undergo an Sₙ2 reaction with alkyl halides, which act as the electrophiles, to produce the corresponding esters in moderate to good yields. nih.govingentaconnect.com The reaction does not proceed without TBAF, highlighting its essential role as a base. nih.gov

This method is broadly applicable for the synthesis of various esters. researchgate.net An alternative approach involves the in situ generation of TBAF from tetrabutylammonium hydrogensulfate (TBAHSO₄) and KF·2H₂O in THF, which also efficiently catalyzes the esterification of carboxylic acids with alkyl halides. researchgate.net

Table 3: TBAF-Promoted Esterification of Carboxylic Acids with Alkyl Halides

Carboxylic AcidAlkyl HalideBaseSolventYield
Benzoic AcidBenzyl BromideBu₄NFDMFGood
Acetic AcidEthyl IodideBu₄NFTHFModerate
VariousVariousin situ TBAFTHFEfficient

TBAF is an efficient nucleophilic acyl transfer agent for the transesterification of cyclic carbonates and the post-polymerization modification of aliphatic polycarbonates. researchgate.netnih.govpsu.edu This method allows for the functionalization of cyclic carbonate monomers containing a pentafluorophenyl ester substituent, as well as the resulting polymers, by reaction with various alcohols. researchgate.netnih.gov

The transesterification reactions are achieved under mild conditions, with catalytic loadings of TBAF as low as 5 mol% being sufficient to achieve high conversions at room temperature. researchgate.netpsu.eduacs.org These mild conditions are crucial as they preserve the integrity of the sensitive carbonate groups without requiring stringent anhydrous techniques like Schlenk lines. researchgate.netnih.govacs.org Both commercial TBAF solutions and solid-supported versions of the catalyst are effective, with the latter simplifying post-reaction workup and purification. researchgate.netnih.gov This TBAF-mediated transesterification provides a means to synthesize a series of pendant ester-functionalized polycarbonates from a common precursor polymer, a task that was challenging with previous methods. researchgate.netnih.gov

Table 4: TBAF-Catalyzed Transesterification of a Cyclic Carbonate with Various Alcohols

AlcoholCatalyst Loading (mol %)Reaction TimeTemperatureConversion
Various Alcohols5%3 hours20°CGood conversions
Various Alcohols5%Overnight20°C>70% in all cases

This compound-Catalyzed Esterification of Carboxylic Acids

Dehydrohalogenation Reactions

The basicity of TBAF is harnessed in dehydrohalogenation reactions to synthesize unsaturated compounds.

This compound is an effective and mild base for the synthesis of terminal alkynes via dehydrohalogenation of various precursors. researchgate.net It can be used to prepare terminal alkynes in high yields from 2-bromo-1-alkenes by treatment with TBAF·3H₂O in DMF. researchgate.net This method is convenient as it does not require strict exclusion of water. researchgate.net

The methodology extends to the conversion of (Z)-1-iodo-1-alkenes to terminal alkynes in near-quantitative yields under mild conditions with TBAF. researchgate.net This process has been successfully applied to the synthesis of numerous aromatic acetylenes. A one-pot synthesis of terminal alkynes directly from aldehydes is also possible, bypassing the need to isolate and purify the intermediate iodoalkene. researchgate.net

Furthermore, TBAF facilitates the synthesis of alkynes from vinyl triflates. nih.gov Ketones and β-keto esters can be converted to their corresponding vinyl triflates, which then undergo elimination with TBAF trihydrate to yield alkynes. nih.gov Unlike many traditional elimination methods, this approach does not necessitate the use of a strong base or anhydrous conditions. nih.gov TBAF is also used as a fluoride source in the hydrofluorination of SF₅-alkynes to produce (Z)-SF₅-vinyl fluorides. academie-sciences.fr

Table 5: TBAF-Mediated Synthesis of Terminal Alkynes

SubstrateReagentConditionsProductYield
2-Bromo-1-alkenesTBAF·3H₂ODMFTerminal AcetylenesHigh
(Z)-1-Iodo-1-alkenesTBAFMildTerminal AlkynesNear quantitative
Vinyl TriflatesTBAF·3H₂ONot specifiedAlkynes-

Compound Reference Table

Elimination Reactions in Organic Synthesis

This compound is recognized as a mild and efficient base for promoting elimination reactions. Unlike traditional methods that often necessitate strong bases such as potassium tert-butoxide or alkali metal amides under strictly anhydrous conditions, TBAF provides a practical alternative that is often moisture-insensitive. jst.go.jp

A key application is the conversion of vinyl triflates into alkynes. jst.go.jp This transformation proceeds smoothly at room temperature using hydrated TBAF (TBAF·3H₂O) in a solvent like dimethylformamide (DMF). The reaction involves the elimination of triflic acid from the vinyl triflate. jst.go.jp This method is also effective for producing conjugated alkyne esters from the corresponding (Z)-vinyl triflates, with reactions often completing within 30 minutes in high yields. jst.go.jp

Similarly, TBAF is effective for the dehydrobromination of vinyl bromides. researchgate.net Treating various 2-bromo-1-alkenes with TBAF trihydrate in DMF results in the formation of terminal acetylenes in high yields. researchgate.net The fluoride ion can also induce the elimination of β-silylsulfones to yield terminal olefins. researchgate.net

Table 1: TBAF-Induced Elimination of Vinyl Triflates to Synthesize Alkynes jst.go.jp

Substrate (Vinyl Triflate derived from)Product (Alkyne)Yield (%)
2-Dodecanone1-Dodecyne95
CyclododecanoneCyclododecyne90
4-tert-Butylcyclohexanone4-tert-Butylcyclohex-1-yne88
Ethyl 2-cyclohexanonecarboxylateEthyl cyclohex-1-ynecarboxylate93
Ethyl 2-cyclopentanonecarboxylateEthyl cyclopent-1-ynecarboxylate91

Synthesis of Heterocyclic Compounds

TBAF serves as a potent catalyst and reagent in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. ycmou.ac.inresearchgate.net

A highly efficient and environmentally friendly protocol for the synthesis of 2-arylbenzothiazoles utilizes TBAF as a catalyst in an aqueous medium. ycmou.ac.inresearchgate.net The reaction involves the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes. In comparative studies with other fluoride sources like KF and CsF, and other tetrabutylammonium halides like TBACl and TBAB, TBAF demonstrated superior catalytic activity, leading to excellent product yields. ycmou.ac.in The protocol is also amenable to microwave irradiation, which can significantly shorten reaction times. ycmou.ac.inresearchgate.net

Table 2: TBAF-Catalyzed Synthesis of 2-Arylbenzothiazoles in Water researchgate.net

AldehydeTime (h)Yield (%)
Benzaldehyde2.594
4-Chlorobenzaldehyde2.096
4-Methylbenzaldehyde3.092
4-Methoxybenzaldehyde3.090
4-Nitrobenzaldehyde1.598
2-Chlorobenzaldehyde3.590
3-Nitrobenzaldehyde2.095
2-Naphthaldehyde4.088

TBAF is employed as a catalyst in a one-pot synthesis of 2-arylbenzimidazoles. researchgate.netseu.edu.bd This method involves the reaction of o-phenylenediamine (B120857) with substituted aldehydes in water at ambient temperature, often accelerated by ultrasound irradiation. researchgate.neteijppr.comdigitalarchives.tw Using just 5 mol% of TBAF, this procedure furnishes the desired benzimidazole (B57391) derivatives in good to excellent yields. researchgate.netseu.edu.bd The process is noted for its mild conditions, high chemoselectivity, and green chemistry profile. researchgate.neteijppr.com

Table 3: TBAF-Catalyzed Synthesis of 2-Arylbenzimidazoles under Ultrasound Irradiation researchgate.neteijppr.com

AldehydeTime (min)Yield (%)
4-Chlorobenzaldehyde4094
4-Hydroxybenzaldehyde6090
Vanillin6088
4-Nitrobenzaldehyde3092
3-Nitrobenzaldehyde4093
4-(Dimethylamino)benzaldehyde5089
2-Chlorobenzaldehyde7086
Benzaldehyde6090

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved under mild conditions using TBAF. researchgate.net The reaction proceeds via the cyclodehydration of O-acylamidoxime intermediates. nih.govmdpi.com This transformation is typically carried out in tetrahydrofuran (THF) at room temperature, with TBAF used in either catalytic or stoichiometric amounts. nih.gov The method avoids the high temperatures often required in other synthetic routes. nih.gov It has proven versatile for creating a diverse range of biologically active 1,2,4-oxadiazole (B8745197) scaffolds and has also been adapted for solid-support synthesis. nih.govnih.gov The mechanism involves TBAF acting as a strong base in dry THF to facilitate the ring-closing dehydration. nih.gov

Table 4: TBAF-Mediated Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles nih.govmdpi.com

R in O-acylamidoximeR' in O-acylamidoximeYield (%)
PhenylPhenyl98
4-MethoxyphenylPhenyl95
4-ChlorophenylPhenyl99
2-ThienylPhenyl96
PhenylMethyl93
PhenylCyclohexyl95
MyrtenylPhenyl85
Myrtenyl4-Chlorophenyl81

An efficient, one-pot procedure for preparing 1,5-benzothiazepinone derivatives is catalyzed by TBAF. researchgate.net This method provides a practical route to these important drug scaffolds under mild conditions at room temperature. researchgate.netacs.org The reaction demonstrates the utility of TBAF in facilitating the synthesis of seven-membered heterocyclic systems, which are core structures in various pharmaceutical agents. researchgate.netresearchgate.net

TBAF serves as an efficient catalyst for the [3+2] cycloaddition reaction between organic nitriles and trimethylsilyl azide (TMSN₃) to produce 5-substituted 1H-tetrazoles. scilit.comresearchgate.netacs.org A significant advantage of this method is that it proceeds under solventless conditions, offering a greener and more attractive process by avoiding the use of metal salts or dangerous hydrazoic acid. acs.orgacs.org The reaction is applicable to a wide range of aryl, heteroaromatic, and alkyl nitriles, consistently providing the corresponding tetrazoles in high to excellent yields (80-97%). scilit.comacs.orgnih.gov The protocol is effective even for sterically hindered ortho-substituted aromatic nitriles, which are typically difficult substrates. acs.org

Table 5: TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles acs.orgacs.org

Substrate (Nitrile)Temperature (°C)Time (h)Yield (%)
Benzonitrile85397
4-Methoxybenzonitrile851.595
4-Chlorobenzonitrile85396
4-Acetylbenzonitrile85392
2-Chlorobenzonitrile1203699
Nicotinonitrile50985
2-Cyanofuran85195
5-Cyanoindole1201882
Pivalonitrile1204890
Cyclohexanecarbonitrile1202493

Synthesis of Hemiaminal of Indoles

This compound has proven to be an effective catalyst for the synthesis of hemiaminals of indoles. tandfonline.comtandfonline.com This method involves the reaction of indoles with formaldehyde (B43269) in the presence of a catalytic amount of TBAF. tandfonline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A key advantage of this procedure is the use of water as a reusable reaction medium, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com

The reaction proceeds efficiently at ambient temperature, offering a mild and convenient route to these valuable compounds. tandfonline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The use of TBAF significantly accelerates the reaction rate; for instance, the reaction of indole (B1671886) with formaldehyde in water with a catalytic amount of TBAF can reach high yields within a couple of hours, whereas the same reaction without the catalyst shows only trace amounts of the product even after an extended period. tandfonline.com The "naked" fluoride ions provided by TBAF are presumed to be the catalytic species. tandfonline.comtandfonline.com

This methodology is applicable to a range of substituted indoles, including those with electron-withdrawing groups like esters and nitro groups, consistently providing good to excellent yields of the corresponding N-hydroxymethylated products. researchgate.net The process is highly selective for N-hydroxymethylation. tandfonline.comtandfonline.com

Below is a table summarizing the results for the synthesis of various indole hemiaminals using TBAF in water.

EntrySubstrate (Indole)Time (h)Yield (%)
1Indole2.094
22-Methylindole2.592
33-Methylindole3.090
45-Bromoindole2.096
55-Nitroindole3.584
67-Methylindole3.088
7Methyl 1H-indole-3-carboxylate4.086
8Ethyl 1H-indole-2-carboxylate4.585
Data sourced from research on the efficient synthesis of indole hemiaminals. researchgate.net

Activation of Organosilicon Compounds

This compound is widely recognized for its ability to activate organosilicon compounds due to the high affinity of the fluoride ion for silicon. wikipedia.orgnih.gov This activation is a key step in numerous synthetic transformations.

Addition of Substituted Trialkylsilylalkynes to Carbonyls

TBAF serves as a highly efficient catalyst for the addition of substituted trialkylsilylalkynes to a variety of carbonyl compounds, including aldehydes and ketones. rsc.orgebi.ac.ukacs.orgnih.gov This reaction, conducted in a solvent like tetrahydrofuran (THF) at room temperature, provides a straightforward route to propargylic alcohols. ebi.ac.ukacs.org The mild and operationally simple conditions tolerate a wide array of functional groups on the aryl ring, such as chloro, bromo, fluoro, and trifluoromethyl groups. ebi.ac.uknih.gov

This method is particularly useful for the synthesis of trifluoromethyl-bearing tertiary propargylic alcohols. ebi.ac.uk The reaction demonstrates broad substrate scope, with various trialkylsilylalkynes and carbonyl compounds, including heterocyclic ones, undergoing clean conversion to the desired products in good yields. ebi.ac.ukacs.orgnih.gov

The table below illustrates the scope of the TBAF-catalyzed addition of various silylalkynes to different carbonyl compounds.

EntrySilylalkyneCarbonyl CompoundProductYield (%)
11-Phenyl-2-trimethylsilylacetyleneBenzaldehyde1,3-Diphenyl-3-(trimethylsilyl)prop-2-yn-1-ol95
21-Phenyl-2-trimethylsilylacetylene4-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol92
31-Phenyl-2-trimethylsilylacetyleneAcetophenone1,3-Diphenyl-3-(trimethylsilyl)prop-2-yn-1-ol90
41-(Trimethylsilyl)-1-hexyneBenzaldehyde1-Phenyl-3-(trimethylsilyl)hept-2-yn-1-ol88
5Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane4-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-3-(trimethylsilyl)prop-2-yn-1-ol91
Data compiled from studies on TBAF-catalyzed additions of trialkylsilylalkynes. acs.org

Role in Zirconium Hydride Catalysis

A novel application of TBAF is its use as an initiator in zirconium hydride catalysis. chemrxiv.orgresearchgate.netresearcher.life Specifically, a substoichiometric amount of TBAF can activate zirconocene (B1252598) dichloride, an inexpensive and stable precatalyst, to generate a catalytically active metal hydride under ambient conditions. chemrxiv.orgacs.org This approach circumvents the need for more traditional, and often more expensive, methods of generating zirconium hydrides.

Mechanistic studies suggest that TBAF facilitates the formation of a zirconocene fluoride species in situ. chemrxiv.orgresearchgate.netresearcher.life This fluoride species then reacts with a silane (B1218182), the terminal reductant in the catalytic cycle, to generate the active zirconium hydride catalyst. chemrxiv.org This activation method has been successfully applied to the chemoselective and diastereoselective reduction of various substrates, including sulfinyl ketimines and functionalized carbonyls, which are relevant in medicinal chemistry and natural product synthesis. chemrxiv.orgacs.orgacs.org

Reductive Transformations

Catalytic Reduction of Carbon Dioxide with Silicon

TBAF plays a crucial role as a catalyst in the reduction of carbon dioxide using powdered silicon as the reducing agent. rsc.orgresearchgate.netrsc.org This process offers a promising metal-free approach for CO2 utilization. scienceopen.com The reaction, carried out under atmospheric pressure of CO2 at elevated temperatures, can produce formic acid in significant yields. rsc.orgrsc.org The silicon source can even be waste silicon from the solar panel industry, adding a sustainability dimension to this method. rsc.orgrsc.org

Isotopic labeling studies and X-ray photoelectron spectroscopy analysis have indicated that the interaction between fluoride ions from TBAF and the silicon surface leads to the in situ formation of silicon-hydride (Si-H) species. rsc.org These Si-H species are the active reductants that convert carbon dioxide. rsc.org This catalytic system has also shown potential for the synthesis of other reduction products like methanol (B129727) and for the reductive functionalization of amines to formamides. rsc.orgrsc.org

The efficiency of various fluoride catalysts has been investigated, with tetraalkylammonium fluorides demonstrating superior catalytic activity for the conversion of CO2 to formic acid compared to other fluoride sources. core.ac.uk

The following table presents the yields of formic acid obtained from the reduction of CO2 using powdered silicon with different fluoride catalysts.

EntryCatalystYield of Formic Acid (%)
1TBAF68
2CsF25
3KF15
4NaF5
5LiF<1
Data from investigations into fluoride catalysts for CO2 reduction. core.ac.uk

Tetrabutylammonium Fluoride As a Base in Organic Reactions

Catalytic Role of Tetrabutylammonium (B224687) Fluoride (B91410) as a Mild Base

Tetrabutylammonium fluoride is frequently employed as a mild base in a variety of organic transformations, often in catalytic amounts. wikipedia.orgkoyonchem.com Its mild basicity is suitable for reactions that require controlled acid-base conditions, preventing unwanted side reactions that can occur with stronger bases. koyonchem.com TBAF has demonstrated its efficacy as a catalyst in reactions such as aldol-type condensations, Michael-type additions, and the synthesis of heterocyclic compounds. jst.go.jpycmou.ac.in

Key catalytic applications of TBAF as a mild base include:

Elimination Reactions: TBAF efficiently catalyzes the elimination reaction of bromoalkenes to form alkynes. This method is notable as it does not require strictly anhydrous conditions or the use of strong bases like potassium t-butoxide or alkali metal amides. jst.go.jpacs.org

Suzuki-Miyaura Coupling: In palladium-catalyzed Suzuki-Miyaura coupling reactions, TBAF can act as a base to activate the palladium catalyst. researchgate.net It has been used successfully in these cross-coupling reactions of aryl halides with arylboronic acids in water, under ligand-free conditions. researchgate.net

Deacylation: TBAF has been found to unexpectedly catalyze the deacylation of cellulose (B213188) esters. This reaction proceeds with high regioselectivity. researchgate.net

Synthesis of Benzothiazoles: It serves as an efficient catalyst for the synthesis of 2-arylbenzothiazoles in aqueous media, highlighting its utility in green chemistry protocols. ycmou.ac.in

Beyond its role as a simple base, TBAF also functions as a phase-transfer catalyst, which allows it to solubilize inorganic ions in organic solvents, thereby facilitating reactions between reagents in different phases. wikipedia.orgkoyonchem.comresearchgate.net

Selectivity in Base-Catalyzed Reactions

The use of this compound as a base can impart notable selectivity in organic reactions. wikipedia.orgacs.org This selectivity can manifest as regioselectivity, where one constitutional isomer is preferentially formed, or chemoselectivity, where a specific functional group reacts in the presence of others.

Regioselectivity: A prominent example of TBAF's regioselectivity is in the deacylation of cellulose esters. The reaction shows a substantial preference for removing acyl groups from the secondary alcohol positions at C-2 and C-3, yielding cellulose-6-O-esters with high selectivity. researchgate.net This is a simple, one-step process that avoids the use of protecting groups. researchgate.net

Chemoselectivity: In nucleophilic fluorination reactions, the basicity of the fluoride ion can lead to competing elimination reactions, producing olefin byproducts. ijsrst.com However, by using TBAF in a protic solvent like a tertiary alcohol, its basicity can be reduced while maintaining its nucleophilicity. ijsrst.com This approach effectively suppresses the base-catalyzed elimination pathway, thereby enhancing the selectivity for the desired fluorination product. ijsrst.com

In another example, a polymer-bound version of TBAF demonstrated superior selectivity for SN2 reactions over E2 elimination when compared to unbound TBAF. researchgate.net This highlights how modifying the catalyst system can further tune selectivity.

The table below summarizes the selectivity observed in reactions where TBAF is used as a base.

Reaction TypeSubstrateSelectivity ObservedOutcome
DeacylationCellulose AcetatesRegioselectivePreferential removal of acyl groups at C-2 and C-3 positions. researchgate.net
Nucleophilic FluorinationHaloalkanesChemoselectiveUse in a tert-alcohol medium inhibits base-catalyzed elimination, favoring the SN2 product. ijsrst.com
Elimination vs. SubstitutionAlkyl HalidesChemoselectiveA polymer-supported TBAF complex showed a higher SN2/E2 ratio compared to standard TBAF. researchgate.net
EliminationBromoalkenesChemoselectiveEfficiently produces terminal and internal alkynes from various bromoalkenes under mild conditions. acs.org

Influence of Reaction Conditions on Basic Character of this compound

The effective basicity of this compound is not an intrinsic constant but is highly dependent on the reaction conditions. The primary factors influencing its basic character are the presence of water, the choice of solvent, and the reaction temperature.

Water Content: The fluoride ion is a potent hydrogen bond acceptor, leading to commercial TBAF being typically sold as a trihydrate (TBAF·3H₂O) or as a solution in THF containing water. wikipedia.orgcommonorganicchemistry.com This water content significantly attenuates the basicity of the fluoride ion. wikipedia.org Anhydrous TBAF is a substantially stronger base; its basicity is reported to increase by more than 20 pK units when moving from an aqueous to an aprotic solvent. wikipedia.org However, preparing truly anhydrous TBAF is challenging, as heating hydrated samples can cause decomposition. wikipedia.org A method for generating anhydrous TBAF in situ involves the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide. wikipedia.orgmdpi.com For many applications, the presence of small amounts of water is tolerated, but for reactions requiring strong basicity, minimizing water is critical. wikipedia.org

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are common media for TBAF-mediated reactions. wikipedia.orgmdpi.com In these solvents, the "naked" fluoride ion is more exposed and thus more basic than in protic solvents like water or alcohols, where hydrogen bonding solvates the anion and reduces its basicity. wikipedia.orgijsrst.com For instance, using TBAF in a protic tert-alcohol medium has been shown to reduce its basicity, which can be advantageous for suppressing side reactions like elimination. ijsrst.com Conversely, in aprotic solvents like DMSO, the basicity of TBAF is strong enough that the solvent itself can react at elevated temperatures (e.g., above 100 °C). mdpi.com

Temperature: Reaction temperature can also affect the performance of TBAF. Reactions involving TBAF are typically conducted at temperatures below 100 °C due to its limited thermal stability. commonorganicchemistry.com In certain reactions, such as the regioselective deacylation of cellulose acetates in DMSO, elevating the temperature to 50°C was found to be the most efficient condition. researchgate.net

The table below summarizes how different reaction conditions can modulate the basicity of TBAF.

Reaction ConditionInfluence on Basic CharacterRationale
Presence of Water Decreases basicityThe fluoride ion is a strong hydrogen bond acceptor; water molecules solvate the ion, reducing its effective basicity. wikipedia.org
Anhydrous Conditions Significantly increases basicityIn the absence of protic species, the "naked" fluoride ion is a much stronger base. wikipedia.orgmdpi.com
Aprotic Solvents (e.g., THF, DMSO) Enhances basicityThese solvents do not engage in strong hydrogen bonding with the fluoride ion, leaving it more reactive. wikipedia.orgmdpi.com
Protic Solvents (e.g., tert-alcohol) Reduces basicityHydrogen bonding between the solvent and the fluoride ion stabilizes the anion and lowers its basicity. ijsrst.com
Elevated Temperature Can increase reaction rates but risks decompositionWhile kinetics are generally faster at higher temperatures, TBAF can decompose. commonorganicchemistry.comresearchgate.net

Comparison of this compound with Other Organic Bases

This compound's performance as a base is often compared to other common organic bases and fluoride sources. Its unique properties make it advantageous in certain scenarios, while its limitations are apparent in others.

Comparison with Strong, Non-nucleophilic Bases: In a study on the chemiluminescent decomposition of dioxetanes, TBAF was compared with organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetramethylguanidine (TMG), and (tert-butylimino)tris(pyrrolidino)phosphorene (BTPP). clockss.org In this specific context, TBAF acted as a stronger base than BTPP concerning the rate of decomposition but induced a different chemiluminescence profile than DBU and TMG. clockss.org Generally, TBAF is considered a milder base than conventional strong bases like potassium t-butoxide (t-BuOK) or alkali metal amides. jst.go.jp This mildness, combined with its solubility in organic solvents and tolerance for some moisture, makes it a practical alternative for reactions like the dehydrobromination of vinyl bromides, which traditionally require strictly anhydrous conditions and stronger bases. jst.go.jp

Comparison with Other Fluoride Sources: When compared to other fluoride sources like cesium fluoride (CsF) and sodium fluoride (NaF), TBAF's primary advantage is its superior solubility in organic solvents such as THF. nbinno.com This allows for homogeneous reaction conditions, which can enhance reaction efficiency. nbinno.com In contrast, the poor solubility of CsF often requires harsher conditions, such as high temperatures or the use of polar aprotic solvents like DMF, limiting its utility with sensitive substrates. However, TBAF's hygroscopic nature necessitates careful handling to avoid unintended reactivity changes due to water. nbinno.com

The following table provides a qualitative comparison between TBAF and other selected bases.

BaseClassTypical BasicityKey Characteristics & Comparison Points
This compound (TBAF) Quaternary Ammonium (B1175870) SaltMild to Strong (condition-dependent)Soluble in organic solvents; basicity is highly sensitive to water content and solvent; acts as both a base and a fluoride source. wikipedia.orgcommonorganicchemistry.comjst.go.jp
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) AmidineStrong, Non-nucleophilicWidely used for elimination reactions; generally considered a stronger base than hydrated TBAF in many contexts. clockss.orgresearchgate.net
Tetramethylguanidine (TMG) GuanidineStrong, Non-nucleophilicA strong organic base, often used when DBU is too strong or causes side reactions. clockss.org
Potassium t-butoxide (t-BuOK) AlkoxideVery Strong, BulkyA very strong base, often used in anhydrous conditions; less practical than TBAF for reactions sensitive to very strong bases or requiring protic conditions. jst.go.jp
Cesium Fluoride (CsF) Inorganic SaltModerate BaseLess reactive and more selective than TBAF in some cases; poor solubility in many organic solvents is a major limitation.

Tetrabutylammonium Fluoride in Materials Science and Polymer Chemistry

Fabrication of Fluoride-Encapsulated Polyhedral Oligomeric Silsesquioxane (POSS) Nanocrystals

The synthesis of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals is a notable application of tetrabutylammonium (B224687) fluoride (B91410). nbinno.comresearchgate.net These nanocrystals are cage-like, nanosized structures with the general formula (RSiO₃/₂)ₙ. researchgate.net The fabrication process involves the hydrolysis and condensation of organotrialkoxysilanes, where TBAF acts as a catalyst. researchgate.netrsc.org The fluoride ion from TBAF becomes encapsulated within the silsesquioxane cage, a phenomenon facilitated by the presence of electron-withdrawing groups on the silane (B1218182) precursors. rsc.org

The tetrabutylammonium (TBA⁺) cation plays a crucial role by acting as a counterion to the encapsulated fluoride, leading to the formation of molecular ionic compounds. rsc.orgopen.ac.uk This encapsulation results in unique nanocrystalline materials with potential applications as nanofillers in polymer composites, where they can improve properties like thermal stability and act as compatibilizers. researchgate.netrsc.org The self-assembly and crystal packing of these F-POSS compounds are influenced by the nature of the organic substituents on the cage and the interactions between the encapsulated fluoride, the cage, and the counterion. researchgate.netrsc.org

Table 1: Key Features of TBAF in POSS Nanocrystal Fabrication

Feature Description Source
Role of TBAF Acts as a fluoride ion source and catalyst. nbinno.comresearchgate.net
Mechanism Encapsulation of the fluoride ion within the POSS cage during hydrolysis and condensation of organotrialkoxysilanes. rsc.org
Resulting Structure Nanocrystalline F⁻-encapsulated POSS with a TBA⁺ counterion. researchgate.netrsc.org
Potential Applications Nanofillers for polymer materials, interface molecules, and compatibilizers. researchgate.netrsc.org

Synthesis of Silsesquioxane-Based Network Polymers via Fluoride Catalysis

Tetrabutylammonium fluoride is an effective catalyst for creating silsesquioxane-based network polymers. researchgate.netmdpi.com These materials are valued for their high thermal stability and porosity. researchgate.netmdpi.com The synthesis involves the fluoride-catalyzed condensation of R-silsesquioxane precursors, often with bis-triethoxysilyl cross-linkers. mdpi.com The fluoride ion from TBAF is a known catalyst for both the hydrolysis and condensation of alkoxysilanes. researchgate.net

Research has explored the use of various R-groups (such as methyl, phenyl, and vinyl) on the silsesquioxane corners and different cross-linkers to tailor the properties of the resulting network polymers. mdpi.com The choice of solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN), has also been shown to significantly influence the pore size distribution of the final material. mdpi.com This catalytic method allows for the synthesis of materials with functionalities that can be further modified post-polymerization, opening up possibilities for applications in areas like environmental remediation. mdpi.com

This compound-Catalyzed Inverse Vulcanization for Sulfur-Rich Polymers

A novel application of TBAF is as a catalyst for the inverse vulcanization of elemental sulfur to produce sulfur-rich polymers. rsc.orgmuckrack.com This process typically involves the reaction of sulfur with unsaturated organic comonomers. rsc.orgacs.org The use of TBAF allows this reaction to proceed under mild conditions, even at ambient temperatures, which is a significant advantage in terms of energy costs and safety. rsc.orgmuckrack.com

The TBAF-catalyzed process expands the range of olefins that can be used in inverse vulcanization, including both activated and non-activated types. rsc.org This method has been used to synthesize terpolymers with excellent optical transparency, a high refractive index, and strong ultraviolet (UV) blocking properties. rsc.org The resulting sulfur-rich polymers have potential applications in optics and other advanced materials. rsc.orgacs.org

Functionalization of Polycarbonates and Other Polymers

This compound serves as an efficient catalyst for the functionalization of polymers, notably aliphatic polycarbonates. acs.orgresearchgate.netnih.govpsu.edu It facilitates the transesterification of pentafluorophenyl esters on cyclic carbonate monomers and their corresponding polymers with various alcohols. acs.orgresearchgate.netnih.govpsu.edu This method allows for the post-polymerization modification of polycarbonates under mild, room-temperature conditions. acs.orgresearchgate.netnih.govpsu.edu

Catalyst loadings as low as 5 mol % of TBAF are sufficient to achieve high conversion rates. acs.orgresearchgate.netpsu.edu This technique provides a general route to synthesize a series of pendant ester-functionalized polycarbonates from a common precursor polymer, a task that was previously challenging. acs.orgresearchgate.netnih.govpsu.edu The mild conditions ensure that the sensitive carbonate groups in the polymer backbone remain intact. acs.orgnih.govpsu.edu Solid-supported versions of TBAF have also been shown to be effective, simplifying the purification process after the reaction. acs.orgnih.govpsu.edu

Table 2: TBAF-Catalyzed Functionalization of Polycarbonates

Parameter Details Source
Reaction Type Transesterification of pentafluorophenyl esters with alcohols. acs.orgresearchgate.net
Catalyst This compound (TBAF). acs.orgresearchgate.netnih.gov
Catalyst Loading As low as 5 mol %. acs.orgresearchgate.netpsu.edu
Reaction Conditions Mild, room temperature. acs.orgresearchgate.netnih.gov
Key Advantage Allows for quantitative post-polymerization modification of polycarbonates from a common precursor. acs.orgresearchgate.netnih.gov

Applications in Doping of Organic Electronic Materials and Thermoelectrics

TBAF is utilized as an n-type dopant for conjugated polymers in organic electronics and thermoelectrics. rsc.orgosti.govnih.gov It can effectively dope (B7801613) polymers with low-lying lowest unoccupied molecular orbital (LUMO) levels (less than -4.2 eV), leading to a significant increase in electrical conductivity. osti.govnih.gov For instance, doping the conjugated polymer ClBDPPV with TBAF has resulted in electrical conductivities as high as 0.62 S cm⁻¹ and a thermoelectric power factor of 0.63 µW m⁻¹ K⁻². osti.govnih.gov

The doping mechanism is believed to involve electron transfer from the fluoride anion to the π-electron-deficient conjugated polymer. osti.govnih.gov A notable advantage of using TBAF is the resulting air stability of the doped films; for example, TBAF-doped ClBDPPV maintained a conductivity of over 0.1 S cm⁻¹ after a week of air exposure. osti.govnih.govresearchgate.net This stability is a crucial factor for the practical application of organic thermoelectric devices. osti.gov In some cases, TBAF has been used to form pre-formed Meisenheimer complexes which then act as the dopant, achieving high Seebeck coefficients and power factors. nsf.gov

Table 3: Thermoelectric Properties of TBAF-Doped ClBDPPV

Property Value Source
Dopant This compound (TBAF) osti.govnih.gov
Polymer ClBDPPV osti.govnih.gov
Max. Electrical Conductivity (σ) 0.62 S cm⁻¹ osti.govnih.gov
Max. Power Factor (PF) 0.63 µW m⁻¹ K⁻² osti.govnih.gov
Air Stability Conductivity > 0.1 S cm⁻¹ after one week in air. osti.govnih.govresearchgate.net

This compound as a Co-solvent for Cellulose (B213188) Dissolution

This compound, particularly in its trihydrate form and in combination with dimethyl sulfoxide (B87167) (DMSO), acts as an effective solvent system for cellulose. nih.govacs.orgmdpi.com The dissolution mechanism involves the fluoride ion, a strong hydrogen bond acceptor, disrupting the extensive intermolecular hydrogen bond network of cellulose. nih.govacs.org DMSO acts as a swelling agent, increasing the accessibility of these hydrogen bonds to the fluoride ions. nih.gov

This solvent system is notable because it can dissolve cellulose without significant degradation of the polymer chains. nih.gov The concentration of TBAF in the DMSO solution can affect the efficiency of cellulose dissolution. nih.gov The ability of this system to dissolve cellulose has been utilized in size exclusion chromatography for the characterization of non-derivatized cellulose samples. nih.gov The presence of small amounts of water can impact the dissolution process, as water molecules also interact strongly with the fluoride ions, potentially leading to the gelation of the cellulose solution. acs.org

Tetrabutylammonium Fluoride in Electrochemistry

Development of Tetrabutylammonium (B224687) Fluoride-Based Electrolytes for Advanced Battery Systems (e.g., Aluminum Cells)

The quest for high-energy-density and cost-effective battery technologies has led to investigations into alternatives to lithium-ion systems, with aluminum-based batteries showing considerable promise. A critical challenge in the development of aluminum batteries is the formulation of suitable electrolytes that can prevent the passivation of the aluminum anode and facilitate efficient ion transport. Tetrabutylammonium fluoride (B91410) has been a focal point in the design of novel electrolytes to address these issues.

Research has demonstrated the potential of TBAF-based electrolytes in various aluminum cell configurations, including aluminum-air (Al-air) and aluminum-copper oxide (Al/CuO) batteries. In these systems, TBAF serves a dual function: it acts as an activator for the aluminum surface and as the primary component of the electrolyte. The fluoride ions from TBAF interact with the passivating aluminum oxide (Al₂O₃) layer, forming a more conductive and protective surface layer that allows for the electrochemical reactions to proceed. researchgate.net

One study reported on an innovative Al-air battery system that utilized organic non-aqueous electrolytes containing tetra-butylammonium fluoride tri-hydrate (TBAF·3H₂O). researchgate.net The researchers dissolved the TBAF salt in various organic solvents, including propylene (B89431) carbonate (PC), tetra-ethylene glycol dimethyl ether (TEG-DME), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Their findings indicated that a 1 M solution of TBAF tri-hydrate in propylene carbonate was particularly effective at activating the aluminum surface, leading to high anodic currents. researchgate.net This activation is attributed to the formation of an active, yet protective, fluoride-containing layer on the aluminum surface. researchgate.net

Another investigation proposed a novel TBAF-based electrolyte with a mixed carbonate solvent for aluminum cells. researchgate.net This work showed that the TBAF-based solution did not lead to the passivation of the aluminum surface. researchgate.net When this electrolyte was used in an Al/CuO primary cell, it exhibited a well-defined initial open-circuit voltage (OCV) of 1.42 V and a high discharge capacity of 457 mAh g⁻¹. researchgate.net These results underscore the potential of anhydrous ionic liquid fluoride salts like TBAF to maintain a high electrode potential without significant hydrogen evolution. researchgate.net

The development of quasi-solid-state halide-ion batteries has also incorporated TBAF. In one study, a quasi-solid-state fluoride-ion-conducting hydrogel polymer electrolyte was prepared using a 1 M concentration of TBAF. nih.gov This electrolyte exhibited high ionic conductivity, which is a crucial factor for the performance of such battery systems. nih.gov

Table 1: Performance of Tetrabutylammonium Fluoride-Based Electrolytes in Aluminum Battery Systems

Cell Type Electrolyte Composition Key Findings Reference
Al-air 1 M TBAF tri-hydrate in propylene carbonate (PC) Achieved successful activation of the aluminum surface, resulting in high anodic currents. researchgate.net
Al/CuO TBAF in mixed carbonate solvent Exhibited an initial open-circuit voltage of 1.42 V and a high discharge capacity of 457 mAh g⁻¹. Did not cause passivation of the Al surface. researchgate.net
Halide-ion 1 M TBAF in a hydrogel polymer Resulted in a quasi-solid-state electrolyte with high ionic conductivity of 4.52 mS cm⁻¹ at 25 °C. nih.gov

Role of this compound in Electrochemical Fluorination Processes

Electrochemical fluorination is a powerful method for the selective introduction of fluorine atoms into organic molecules, a process of significant interest in the pharmaceutical and agrochemical industries. nih.govnumberanalytics.com Traditionally, this process has relied on hazardous and corrosive fluoride sources like hydrogen fluoride (HF) salts. nih.gov this compound has emerged as a safer, less toxic, and more manageable alternative for these reactions. nih.gov

TBAF serves as a nucleophilic fluoride source in electrochemical fluorination. numberanalytics.com The process typically involves the anodic oxidation of a substrate in an undivided cell containing an electrolyte solution of TBAF in an organic solvent, often acetonitrile. nih.gov Research has shown that the efficiency of these fluorination reactions is highly dependent on several parameters, including the oxidation potential, reaction time, temperature, and the concentration of TBAF. nih.govnih.gov

A key finding in the use of TBAF for electrochemical fluorination is the crucial role of additives like triflic acid. nih.govnih.gov The ratio of triflic acid to TBAF concentration has been identified as a critical factor influencing the fluorination efficiency. nih.govnih.gov For instance, in the electrochemical fluorination of methyl(phenylthio)acetate, the use of triflic acid in conjunction with TBAF was found to be essential for a successful reaction. nih.gov Under optimized conditions, a 44 ± 3% yield of the mono-fluorinated product was achieved after a 30-minute electrolysis. nih.govnih.gov

The versatility of TBAF in electrochemical fluorination is further demonstrated in its application for radiofluorination, which is vital for the synthesis of tracers for Positron Emission Tomography (PET). researchgate.net The same electrochemical cell parameters optimized for standard fluorination have been successfully applied to the synthesis of methyl 2-[¹⁸F]fluoro-2-(phenothio)acetate, achieving a radiochemical fluorination efficiency of 7 ± 1% after 30 minutes of electrolysis. nih.govresearchgate.net

Recent advancements have also explored the electrochemical generation of vinyl carbocations from alkenyl boronic esters, which are then trapped by the nucleophilic fluoride from TBAF to form vinyl fluorides. escholarship.org This method is notable for its fast reaction times and the absence of Lewis acid, offering a complementary approach to synthesizing vinyl fluorides using simple fluoride salts like TBAF. escholarship.org

Table 2: Research Findings on the Role of this compound in Electrochemical Fluorination

Substrate Electrolyte Composition Key Findings Product Yield Reference
Methyl(phenylthio)acetate TBAF and triflic acid in acetonitrile The ratio of triflic acid to TBAF is crucial for fluorination efficiency. 44 ± 3% (mono-fluorinated product) nih.govnih.gov
Methyl(phenylthio)acetate TBAF (with ¹⁸F) and triflic acid in acetonitrile Successful electrochemical radiofluorination for PET tracer synthesis. 7 ± 1% (radiochemical efficiency) nih.govresearchgate.net
Alkenyl boronic esters TBAF in an electrochemical cell Generation of vinyl carbocations trapped by fluoride to form vinyl fluorides under Lewis acid-free conditions. 50-82% (for various vinyl fluorides) escholarship.org

Mentioned Chemical Compounds

Chemical Name
This compound (TBAF)
Aluminum
Aluminum oxide
Tetra-butylammonium fluoride tri-hydrate
Propylene carbonate
Tetra-ethylene glycol dimethyl ether
Acetonitrile
Dimethyl sulfoxide
Copper oxide
Triflic acid
Methyl(phenylthio)acetate
Methyl 2-fluoro-2-(phenylthio)acetate
Methyl 2-[¹⁸F]fluoro-2-(phenothio)acetate
Vinyl boronic esters
Vinyl fluorides
Hydrogen fluoride

Characterization and Computational Studies of Tetrabutylammonium Fluoride and Its Interactions

Spectroscopic Analysis of Tetrabutylammonium (B224687) Fluoride (B91410) Complexes (e.g., NMR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the nature of TBAF and its role in complex formation. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful tools for studying these interactions in solution.

¹H and ¹⁹F NMR spectroscopy are highly sensitive to the chemical environment of the fluoride ion and the molecules it interacts with. In studies of hydrogen-bonded complexes between the fluoride ion and hydrogen fluoride (HF), low-temperature NMR experiments have successfully distinguished between different species such as [FHF]⁻, [F(HF)₂]⁻, [F(HF)₃]⁻, and [F(HF)₄]⁻. uni-regensburg.de The chemical shifts and coupling constants provide detailed information about the structure and symmetry of these complexes. uni-regensburg.de For instance, ¹H NMR titration is frequently used to monitor the interaction between TBAF and receptor ligands. The disappearance or shift of signals from acidic protons (like N-H or O-H) upon the addition of TBAF indicates that these protons are the primary sites for fluoride ion coordination. rsc.orgnih.govbeilstein-journals.org Similarly, ¹⁹F NMR shows significant shifts in the fluoride resonance upon binding to a receptor, confirming the interaction. arxiv.org

SpeciesSolvent SystemTemperature (K)¹H Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)Coupling Constants (Hz)
[FHF]⁻ CDF₃/CDF₂Cl12516.5-148.5¹JHF = 124.5, ²JFF = 227
[F(HF)₂]⁻ CDF₃/CDF₂Cl11011.2-147.5 (central F), -175 (terminal F)¹JHF = 96, ¹J'HF = -11, ²JFF = 114
[F(HF)₃]⁻ CDF₃/CDF₂Cl1109.7-147 (central F), -181 (terminal F)¹JHF = 76, ¹J'HF = -11, ²JFF = 76
[F(HF)₄]⁻ CDF₃/CDF₂Cl1108.8-147 (central F), -184 (terminal F)¹JHF = 61, ¹J'HF = -10, ²JFF = 56

Table 1: Experimental NMR data for [F(HF)n]⁻ complexes formed from TBAF and HF. Data sourced from reference uni-regensburg.de.

UV-Vis spectroscopy is another key technique used to study the binding of fluoride ions from TBAF to chromogenic receptors. koreascience.kr The formation of a complex between the fluoride ion and a receptor molecule often leads to a color change, which can be quantified by a shift in the absorption spectrum. rsc.orgrsc.org This method is used to determine the binding affinity and selectivity of receptors for fluoride over other anions. rsc.orgrsc.org For example, titration experiments monitored by UV-Vis spectroscopy can reveal the stoichiometry of the complex and establish the detection limits of a sensor for fluoride ions. rsc.orgnih.gov

X-ray Crystallography of Tetrabutylammonium Fluoride and its Clathrate Hydrates

X-ray crystallography provides definitive structural information on TBAF in the solid state, both in its anhydrous form and as hydrated complexes. Of particular interest are its clathrate hydrates, where water molecules form a cage-like structure enclosing the tetrabutylammonium cation. researchgate.net

TBAF forms several stable clathrate hydrates, with the crystal structure depending on the water content. nih.gov These structures are often complex and can exhibit polymorphism. acs.org Single-crystal X-ray diffraction (SCXRD) has been instrumental in characterizing these hydrates. For instance, a cubic superstructure of TBAF hydrate (B1144303) with the composition (C₄H₉)₄NF·29.7H₂O has been identified, belonging to the space group I-43d with a lattice parameter a = 24.375 Å. researchgate.net Another common form is a tetragonal structure. nih.govpsu.edu Studies on TBAF hydrates formed under CO₂ and N₂ pressure for gas capture applications identified a tetragonal cell with the space group P4₂/m. nih.govacs.org The precise crystal structure influences the properties of the hydrate, such as its melting point and its ability to encapsulate guest molecules like CO₂. nih.gov

The crystal structures of complexes formed between TBAF and various receptor ligands have also been determined. rsc.orgnih.gov These studies reveal the specific hydrogen bonding interactions (e.g., N-H···F⁻, O-H···F⁻, C-H···F⁻) that hold the fluoride ion within the receptor's cavity. rsc.orgnih.gov In some cases, water molecules are incorporated into the crystal structure, forming fluoride-water clusters that further stabilize the complex. rsc.orgnih.gov

Compound/SystemCrystal SystemSpace GroupUnit Cell Parameters (Å)Temperature (K)Reference
(C₄H₉)₄NF·29.7H₂O CubicI-43da = 24.375(3)150 researchgate.net
TBAF hydrate + CO₂/N₂ TetragonalP4₂/ma = 23.301(3), c = 12.179(2)123 nih.govacs.org
TBAF hydrate (columnar) TetragonalNot specifieda ≈ 23.7, c ≈ 12.5Not specified psu.edu

Table 2: Crystallographic data for selected this compound clathrate hydrates.

Hirshfeld Surface Analysis in Fluoride Ion Binding Studies

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It is particularly useful for understanding the complex network of non-covalent interactions involved in fluoride ion binding by receptor molecules. rsc.orgnih.gov

ComplexInteraction TypeContribution to Hirshfeld Surface (%)
Ligand 1-TBAF Complex All atoms⋯F contacts19.2
Receptor-Fluoride Complex H⋯F contacts2.5
Receptor-Fluoride Complex H⋯O contacts44.2

Table 3: Example percentage contributions of intermolecular contacts to the Hirshfeld surface in fluoride complexes. Data sourced from references rsc.orgnih.govresearchgate.net. Note: The specific receptor and complex details vary between sources.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Fluoride Interactions

Density Functional Theory (DFT) is a powerful computational quantum mechanics method used to investigate the electronic structure and energetics of molecules. It is widely applied to study reaction mechanisms involving TBAF and to characterize the interactions of the fluoride ion. rsc.org

DFT calculations can provide optimized geometries of reactants, transition states, and products, offering a detailed picture of the reaction pathway. nih.govnih.gov This has been used to elucidate the mechanisms of various reactions, including nucleophilic aromatic substitution (SₙAr) and inverse vulcanization catalyzed by TBAF. rsc.orgmdpi.com By calculating the energies of intermediates and transition states, researchers can determine reaction barriers and support experimentally observed outcomes. nih.gov

In the study of fluoride ion binding, DFT is used to calculate binding energies between the fluoride ion and receptor ligands, which correlates with the stability of the resulting complex. arxiv.org These calculations help in understanding the selectivity of a receptor for fluoride over other anions. arxiv.org Furthermore, DFT can predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to validate the proposed structures of complexes. chemrxiv.orgrsc.org Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis, derived from DFT calculations, provide insights into the nature of the fluoride-receptor interaction, including charge transfer and the reduction of the HOMO-LUMO energy gap upon complexation. rsc.org

SystemCalculationResultUnitReference
Urea-based Receptor + F⁻ Binding Energy-32.87kcal/mol arxiv.org
Urea-based Receptor + Cl⁻ Binding Energy-12.90kcal/mol arxiv.org
Urea-based Receptor + Br⁻ Binding Energy-8.49kcal/mol arxiv.org
Etoricoxib Sensor + F⁻ Interaction Energy-59.95kJ/mol rsc.org
[Y(EGTA)(H₂O)]⁻ + F⁻ Dimer Y-F Bond Length2.33Å rsc.org

Table 4: Selected results from DFT calculations on fluoride ion interactions.

Investigation of Fluoride Ion Binding Properties with Receptor Ligands

The ability of the fluoride ion to act as a strong hydrogen bond acceptor is the basis for its interaction with various receptor ligands. The investigation of these binding properties is a significant area of research, driven by the need for selective fluoride sensors. bohrium.com TBAF is commonly used as the source of fluoride for these studies in organic solvents. rsc.orgnih.gov

The design and synthesis of receptor molecules are tailored to create a cavity or binding site that is complementary in size, shape, and electronic character to the fluoride ion. researcher.life These receptors often contain hydrogen bond donor groups, such as amides, ureas, pyrroles, or hydroxyl (O-H) groups, which can interact strongly with fluoride. rsc.orgkoreascience.krbohrium.com

A combination of analytical techniques is employed to characterize the binding events. ¹H NMR titration is a primary tool to identify the binding sites on the receptor and to determine the stoichiometry of the complex. rsc.orgnih.govresearchgate.net UV-Vis and fluorescence spectroscopy are used for receptors that exhibit a chromogenic or fluorogenic response upon binding fluoride, allowing for the calculation of binding constants and detection limits. rsc.orgresearcher.life

Single-crystal X-ray analysis provides definitive proof of the binding mode, showing the precise geometry of the fluoride ion within the receptor and the specific hydrogen bonds involved. rsc.orgnih.govresearcher.life These experimental findings are often supported by computational studies, such as DFT and Hirshfeld surface analysis, which provide deeper insights into the energetics and nature of the non-covalent interactions driving the binding process. rsc.orgnih.govarxiv.orgresearcher.life Through these integrated approaches, researchers can thoroughly characterize the fluoride ion binding properties of newly designed receptor ligands. rsc.orgnih.gov

Methodological Considerations and Green Chemistry Aspects in Tetrabutylammonium Fluoride Applications

Utilization of Aqueous Media for Tetrabutylammonium (B224687) Fluoride-Catalyzed Reactions

The use of water as a reaction medium for organic synthesis is a cornerstone of green chemistry, and Tetrabutylammonium fluoride (B91410) (TBAF) has proven to be an effective catalyst in such environments. tandfonline.comresearchgate.net TBAF's utility in aqueous media stems from its ability to dissociate into tetra-n-butylammonium cations and fluoride anions. The cationic part can interact with organic electrophiles, enhancing their electrophilicity, while the fluoride ion acts as a base, increasing the nucleophilicity of other reactants. ycmou.ac.in This dual role accelerates reaction rates. ycmou.ac.in

A notable application is the synthesis of 2-arylbenzothiazoles. ycmou.ac.in In this reaction, water is not merely a solvent but also plays a crucial role in modulating the basicity of the fluoride anion through hydrogen bonding. ycmou.ac.in Research has shown that while other organic solvents can be used, water often provides superior results in terms of yield and reaction time. ycmou.ac.in For instance, in the synthesis of 2-arylbenzothiazoles, a 94% yield was achieved in water at 80°C, significantly higher than in solvents like DMF, THF, or ethanol (B145695) under the same conditions. ycmou.ac.in

Another significant example is the synthesis of hemiaminals of indoles and isatins. tandfonline.comresearchgate.net The reaction of indole (B1671886) with formaldehyde (B43269) in the presence of a catalytic amount of TBAF in water at ambient temperature proceeds efficiently to give N-hydroxymethylated indole exclusively, without the formation of C-3 substituted byproducts. tandfonline.com This highlights the selectivity that can be achieved in aqueous media. The reusability of the aqueous TBAF solution further enhances the green credentials of this methodology. tandfonline.comresearchgate.net

The palladium-catalyzed Suzuki cross-coupling reaction is another area where aqueous TBAF has been successfully employed. researchgate.net The reaction of aryl bromides with arylboronic acids in the presence of a palladium catalyst and TBAF in water proceeds in good to excellent yields without the need for a ligand or a conventional base. researchgate.net TBAF here is believed to act as both a phase transfer catalyst and a base, facilitating the catalytic cycle. researchgate.net

Table 1: Comparison of Solvents for TBAF-Catalyzed Synthesis of 2-Arylbenzothiazole

SolventTime (h)Yield (%)Reference
Water194 ycmou.ac.in
DMF470 ycmou.ac.in
THF555 ycmou.ac.in
Acetonitrile (B52724)560 ycmou.ac.in
Ethanol565 ycmou.ac.in
Methanol (B129727)562 ycmou.ac.in
Toluene5Trace ycmou.ac.in

Enhanced Reactivity and Selectivity in Green Solvents and under Mild Conditions

The application of Tetrabutylammonium fluoride (TBAF) often allows for reactions to proceed under mild conditions, such as at room temperature, which aligns with the principles of green chemistry by reducing energy consumption. rsc.orgorganic-chemistry.org This is particularly evident in its use as a catalyst for inverse vulcanization, a process to create sulfur-rich polymers, which can be conducted at ambient temperatures with TBAF, a significant improvement over energy-intensive methods. rsc.org

TBAF demonstrates enhanced reactivity and selectivity in various "green" solvents, most notably water. ycmou.ac.in In the synthesis of 2-arylbenzothiazoles, TBAF in water provides excellent yields (94%) at 80°C, outperforming many common organic solvents. ycmou.ac.in This enhanced performance is attributed to the unique role of water in facilitating the basicity of the fluoride ion through hydrogen bonding. ycmou.ac.in Similarly, the synthesis of hemiaminals from indoles and isatins occurs efficiently at ambient temperature in water, showcasing both mild conditions and the use of a green solvent. tandfonline.comresearchgate.net

Beyond water, TBAF's utility under mild conditions extends to other solvent systems. For instance, the cross-coupling of carbamoyl (B1232498) fluorides with alkynylsilanes to form alkynamides occurs at room temperature with low catalyst loadings of TBAF. organic-chemistry.org This method avoids the need for transition metals and harsh reagents. organic-chemistry.org In the realm of nucleophilic fluorination, while anhydrous TBAF is highly reactive, its basicity can be problematic. rsc.org The use of sterically hindered alcohols like tert-butyl alcohol as additives can temper this basicity, improving the substitution-to-elimination ratio, especially for primary substrates. rsc.org

The selectivity of TBAF-mediated reactions is also noteworthy. In the hydrolysis of α,β-epoxyalcohols, TBAF in acetonitrile with a controlled amount of water promotes a highly selective α-attack, a regioselectivity that is unusual and not observed with other bases like tetrabutylammonium hydroxide (B78521). nih.gov This specificity is thought to arise from specific hydrogen bonding interactions in the water-limited environment. nih.gov

Microwave Irradiation as an Accelerator for this compound-Promoted Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. rsc.org The combination of this compound (TBAF) catalysis with microwave irradiation has proven to be a highly effective strategy for accelerating a variety of chemical transformations. ycmou.ac.innih.gov

One prominent example is the synthesis of 2-arylbenzothiazoles. ycmou.ac.inresearchgate.net While the conventional heating method in water at 80°C provides excellent yields in about an hour, employing microwave irradiation at 40°C can expedite the reaction, achieving high yields in a much shorter timeframe. ycmou.ac.inresearchgate.net This demonstrates the synergistic effect of TBAF catalysis and microwave energy. ycmou.ac.in

The synthesis of ring-contracted erythromycin (B1671065) derivatives offers another compelling case. nih.gov The intramolecular transesterification of 8,9-anhydro-erythromycin A 6,9-hemiketal using TBAF as a catalyst in DMF under microwave irradiation (200W, 130°C) was completed in just 5 minutes, yielding the product in 72% yield. nih.gov This is a dramatic acceleration compared to conventional heating methods. nih.gov The high polarity of species like TBAF makes them efficient absorbers of microwave energy, which contributes to the observed rate enhancements. rsc.orgnih.gov

Furthermore, the regioselective conversion of β-bromohydrin to α-aryl ketones is effectively achieved using a cooperative system of TBAF and the ionic liquid [hmim]Br under microwave irradiation. sci-hub.ru This metal-free approach, conducted at 140°C, is complete within 15 minutes, highlighting the efficiency of combining TBAF with microwave heating. sci-hub.ru

The advantages of this combined approach are clear:

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. nih.govresearchgate.net

Increased Yields: In many cases, the use of microwave irradiation leads to higher isolated yields of the desired product. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted TBAF-Catalyzed Reactions

ReactionCatalyst/MediumConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Synthesis of 2-ArylbenzothiazolesTBAF/Water1 h, 94%Shorter time, High yield ycmou.ac.in
Synthesis of Ring-Contracted ErythromycinTBAF/DMFNot specified5 min, 72% nih.gov
Synthesis of α-Aryl KetonesTBAF/[hmim]Br4 h, (yield varies)15 min, (yield varies) sci-hub.ru
Synthesis of fully substituted α-arylpyrrolesCu(OTf)₂10 h, 71%2 h, 96% rsc.org

Role of Ionic Liquids as Reaction Media in this compound Chemistry

Ionic liquids (ILs), with their unique properties like low vapor pressure, thermal stability, and tunable solvency, are considered green reaction media. ijsrst.com Their combination with this compound (TBAF) has led to novel and efficient synthetic methodologies. sci-hub.rumdpi.com

A key application is the ring-opening of strained heterocycles like epoxides and aziridines. mdpi.com The reaction of glycidyl (B131873) isopropyl ether with (phenylthio)trimethylsilane in the ionic liquid [bmim][BF₄] is effectively catalyzed by TBAF, leading to β-hydroxy phenylsulfides in good yields. mdpi.com In some cases, the ionic liquid itself can promote the reaction, but the addition of TBAF as a catalyst often leads to better selectivity, shorter reaction times, and increased yields. mdpi.com The choice of ionic liquid is crucial; those with less nucleophilic anions, such as [ntf]⁻ or [fap]⁻, may require the addition of TBAF to achieve the desired transformation. mdpi.com

The cooperative catalytic effect of TBAF and an ionic liquid has been demonstrated in the regioselective synthesis of α-aryl ketones from bromohydrins. sci-hub.ruresearchgate.net Using 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim]Br) as the medium, TBAF facilitates the conversion under microwave irradiation. sci-hub.ruresearchgate.net This system is notable for being metal-free and allowing for the direct transformation of epoxides and 1,2-diols into the target ketones. sci-hub.ru

The use of TBAF in ionic liquids can also be compared to other catalytic systems. For instance, in nucleophilic fluorination reactions, using an ionic liquid as a reaction medium can enhance the reactivity of alkali metal fluorides like KF, but issues with product separation can arise. ijsrst.com While TBAF is a highly effective fluorinating agent, its application in certain ionic liquids can present an alternative to traditional phase-transfer catalysis or the use of anhydrous TBAF. ijsrst.com

Furthermore, the combination of ionic liquids and microwave irradiation, sometimes with TBAF or similar quaternary ammonium (B1175870) salts like tetrabutylammonium bromide (TBAB) as catalysts or phase transfer agents, has been used for the synthesis of various compounds, including phthalocyanine (B1677752) derivatives. scielo.org.mx The ionic liquid often leads to better results than the phase transfer reagent, and both can typically be recycled. scielo.org.mx

Strategies for Catalyst Recycling and Reusability in this compound Systems

A key aspect of green chemistry is the ability to recycle and reuse catalysts and reaction media to minimize waste and improve economic feasibility. Systems involving this compound (TBAF) have shown promise in this regard, particularly when used in aqueous or ionic liquid media.

In the synthesis of 2-arylbenzothiazoles catalyzed by TBAF in water, a straightforward and effective recycling strategy has been demonstrated. ycmou.ac.in After the reaction is complete, the product can be isolated by simple filtration. ycmou.ac.in The resulting aqueous filtrate, containing the TBAF catalyst, can be directly reused in subsequent reaction cycles without a significant loss of catalytic activity. ycmou.ac.in For example, in a model reaction, the yield remained high (94% in the first run, 92% in the second, and 90% in the third) over multiple uses. ycmou.ac.in

A similar approach has been successfully applied to the synthesis of hemiaminals of indoles in an aqueous medium. tandfonline.comresearchgate.net The reusability of the aqueous TBAF solution was studied for up to five cycles with only a minor decrease in catalytic activity, although the reaction time increased in the final cycle. researchgate.net This demonstrates the robustness of the aqueous TBAF system for recycling.

The recyclability of the catalytic system is also a feature of reactions conducted in ionic liquids. In the synthesis of α-aryl ketones using a TBAF/[hmim]Br system, the recyclability of the catalytic medium is a noted advantage. sci-hub.ruresearchgate.net After product extraction, the ionic liquid containing the catalyst can potentially be recovered and reused for subsequent batches.

Strategies for catalyst recycling in TBAF systems often rely on the phase in which the catalyst resides.

Aqueous Media: The high solubility of TBAF in water allows it to remain in the aqueous phase while less polar organic products can be extracted or filtered off.

Ionic Liquids: The non-volatile nature of ionic liquids allows for the removal of volatile products by distillation, leaving the IL-catalyst system behind for reuse.

The development of polymer-supported ionic liquids has also been explored as a way to facilitate catalyst separation in nucleophilic fluorination reactions, addressing some of the separation challenges encountered with traditional ionic liquids. ijsrst.com While not directly involving TBAF in all cases, this approach represents a broader strategy for catalyst recyclability that could be adapted for TBAF systems.

Table 3: Reusability of Aqueous TBAF in the Synthesis of 2-Arylbenzothiazole

RunTime (h)Yield (%)Reference
1194 ycmou.ac.in
2192 ycmou.ac.in
3190 ycmou.ac.in
4189 ycmou.ac.in

Challenges and Future Directions in Tetrabutylammonium Fluoride Research

Addressing the Stability and Handling Issues of Anhydrous Tetrabutylammonium (B224687) Fluoride (B91410) for Broader Application

A significant challenge in using tetrabutylammonium fluoride is the instability of its anhydrous form. unl.edu Commercially available TBAF is typically sold as a trihydrate (TBAF·3H₂O) because the anhydrous form is highly hygroscopic and prone to decomposition. The presence of water can be detrimental to many reactions, reducing the nucleophilicity of the fluoride ion and leading to unwanted side reactions. unl.edu

The primary decomposition pathway for anhydrous TBAF is Hofmann elimination, which occurs even at temperatures as low as 0 °C. mdpi.com This instability has led to the belief that truly anhydrous TBAF, free from contamination by its decomposition products like tributylamine (B1682462) and bifluoride ions, has been difficult to produce and isolate. unl.edu

Recent advancements have focused on novel methods for preparing anhydrous TBAF. One promising approach involves the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide in polar aprotic solvents at low temperatures. google.comnih.gov This method can yield anhydrous TBAF that is stable for weeks at -35 °C. google.com A key advantage of this in situ generation is that the byproduct, hexacyanobenzene, scavenges residual water, thus protecting the anhydrous TBAF from decomposition. nih.gov Another strategy involves the development of stable TBAF complexes, such as those with natural polysaccharides like bacterial cellulose (B213188), which have shown increased stability and reduced hygroscopicity. researchgate.net

Preparation/Handling MethodKey FeaturesStabilityRef
In situ generation from hexafluorobenzene and tetrabutylammonium cyanide Byproduct scavenges water.Stable for weeks at -35°C in solid form; stable for hours to a day in specific solvents at room temperature. google.comnih.gov
Physical drying of TBAF·3H₂O Heating under high vacuum.Prone to Hofmann elimination, resulting in impurities. unl.edu
Complexation with bacterial cellulose Forms a non-hygroscopic, stable complex.Enhanced stability compared to uncomplexed TBAF. researchgate.net

Addressing these stability and handling issues is crucial for expanding the application of anhydrous TBAF, particularly in reactions that are highly sensitive to moisture and require a potent fluoride source. nih.gov

Exploration of Novel Synthetic Methodologies Employing this compound

This compound's utility extends beyond its traditional roles. Researchers are continuously exploring new synthetic transformations that leverage its unique reactivity. nbinno.com

Recent novel applications include:

Synthesis of Terminal Alkynes: TBAF has been used as a mild base for the dehydrohalogenation of (Z)-1-iodo-1-alkenes to produce terminal alkynes in high yields. researchgate.net This method can also be performed as a one-pot synthesis directly from aldehydes. researchgate.net

Trifluoromethylthiolation: In the synthesis of trifluoromethylthio-substituted metallocenes, TBAF is used in catalytic amounts to facilitate the reaction between a thiocyanato-metallocene and the Ruppert-Prakash reagent. uzh.ch

Inverse Vulcanization: TBAF can catalyze the inverse vulcanization of sulfur with olefins at ambient temperatures, providing a more energy-efficient and cleaner method for producing sulfur-rich polymers. rsc.org

Synthesis of Heterocycles: TBAF hydrate (B1144303), in conjunction with trimethylsilyl (B98337) azide (B81097), provides a convenient method for synthesizing tetrazolo[1,5-a]pyridines from 2-halopyridines. organic-chemistry.org

These examples highlight the ongoing efforts to expand the synthetic toolbox by harnessing the reactivity of TBAF in innovative ways.

Expansion of this compound Applications in Advanced Materials Science and Radiochemistry

The applications of TBAF are expanding into high-technology fields like advanced materials science and radiochemistry.

In materials science , TBAF is used in the synthesis of specialized polymers and nanomaterials. For instance, it facilitates the preparation of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals. nbinno.com These materials have potential uses in nanotechnology. TBAF has also been instrumental in the synthesis of conjugated polymers with self-immolative sidechains, which are of interest for electronics applications.

In radiochemistry , particularly for Positron Emission Tomography (PET), the introduction of the fluorine-18 (B77423) (¹⁸F) isotope is crucial. acs.orgnih.gov Anhydrous TBAF is a valuable reagent for nucleophilic aromatic substitution reactions to introduce ¹⁸F into molecules for PET imaging agents. acs.orgnih.gov The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient fluorination reactions, a requirement that highly reactive anhydrous TBAF can meet. mdpi.com

FieldSpecific ApplicationSignificanceRef
Materials Science Synthesis of fluoride-encapsulated POSS nanocrystalsPotential applications in nanotechnology. nbinno.com
Synthesis of conjugated polymersApplications in electronics.
Depolymerization of silicone-based materialsPotential for recycling processes.
Radiochemistry Nucleophilic ¹⁸F-fluorination for PET imaging agentsEnables rapid synthesis of radiotracers for medical imaging. mdpi.comacs.orgnih.gov

Development of Asymmetric Transformations Catalyzed by this compound or its Chiral Derivatives

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern pharmaceutical and agrochemical development. biomedpharmajournal.org While TBAF itself is achiral, it can be employed in asymmetric transformations in several ways.

One approach is to use TBAF as a promoter or catalyst in reactions involving chiral auxiliaries or catalysts. For example, TBAF has been used in combination with baker's yeast for the asymmetric reduction of prochiral ketones to produce chiral alcohols. biomedpharmajournal.org

Another avenue of research is the development of chiral derivatives of the tetrabutylammonium cation. These chiral phase-transfer catalysts could potentially be used to induce asymmetry in a variety of reactions. While the development of chiral TBAF derivatives is still an emerging area, the broader field of asymmetric phase-transfer catalysis has shown significant promise for industrial applications. acs.org Furthermore, TBAF has been used as a fluoride source in iridium-catalyzed asymmetric fluorination of allylic carbonates. beilstein-journals.org

Integration of this compound in Continuous-Flow Chemical Processes

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The integration of TBAF into flow processes is a promising area of research.

One of the challenges of using certain fluoride sources like cesium fluoride (CsF) in flow chemistry is their limited solubility in organic solvents. nih.govacs.org TBAF, being soluble in many organic solvents, presents a viable alternative. It has been successfully used as a fluoride source for the in-situ generation of reactive intermediates like benzynes in continuous-flow systems. nih.govacs.org

Furthermore, novel TBAF complexes, such as those with bacterial cellulose, have been developed for use in solid-solid continuous-flow reactions, achieving high yields in very short residence times. researchgate.net The development of solid-supported TBAF reagents, such as on monoliths, also facilitates its use in flow chemistry by simplifying purification and allowing for reagent recycling. vapourtec.com

Advanced Computational Modeling for Predicting this compound Reactivity and Selectivity

Computational chemistry provides powerful tools to understand and predict the behavior of chemical systems. In the context of TBAF, computational modeling is being used to address several key questions.

Density Functional Theory (DFT) calculations have been employed to study the stability of related fluorination reagents and the transition states of their decomposition. rsc.org Such studies can provide insights into the factors that influence the stability of anhydrous TBAF and guide the design of more stable fluoride sources.

Computational models are also used to investigate the reactivity and selectivity of the fluoride ion in different solvent environments. colab.ws For example, theoretical analyses have explored how the addition of co-solvents like tert-butanol (B103910) can modulate the selectivity between S_N2 and E2 reaction pathways. colab.ws Understanding the role of hydrogen bonding and the solvation of the fluoride ion is critical for predicting and controlling reaction outcomes. nih.govnih.gov These computational insights are invaluable for optimizing reaction conditions and designing new synthetic methods that utilize TBAF.

Q & A

Q. What are the key physical and chemical properties of TBAF relevant to experimental design?

TBAF is a hygroscopic quaternary ammonium salt with the molecular formula C16H36FN\text{C}_{16}\text{H}_{36}\text{FN} and a molecular weight of 261.47 g/mol. Key properties include:

  • Melting Point : 62–63°C (lit.)
  • Density : 0.953 g/mL at 25°C
  • Hygroscopicity : Requires storage in sealed, dry conditions to prevent decomposition .
  • Solubility : Soluble in polar aprotic solvents (e.g., THF, DCM) but reacts violently with water, necessitating anhydrous handling .

Methodological Note : For kinetic studies, prepare TBAF solutions in anhydrous DCM at 0.1 M concentration to minimize side reactions. Pre-dry glassware under vacuum or nitrogen flow .

Q. How is TBAF used as a desilylation agent in organic synthesis?

TBAF is widely employed to cleave silicon-based protecting groups (e.g., TMS, TBS) due to its strong nucleophilic fluoride ion (F\text{F}^-). A typical procedure involves:

Dissolving the silylated substrate in anhydrous THF.

Adding TBAF (1.0–2.0 equivalents) at 0°C under nitrogen.

Monitoring reaction completion via TLC or 19F^{19}\text{F}-NMR.

Critical Consideration : Overuse of TBAF can lead to byproducts; stoichiometric control and low temperatures mitigate this .

Q. What safety protocols are essential when handling TBAF?

  • Storage : Keep in sealed containers at 0–6°C, away from moisture.
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust (use fume hoods) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How does TBAF’s reactivity compare to other fluoride sources (e.g., KF, CsF) in nucleophilic fluorination?

TBAF offers superior solubility in organic solvents compared to inorganic fluorides, enabling homogeneous reaction conditions. However, its hygroscopic nature necessitates rigorous anhydrous protocols. Kinetic studies show TBAF’s fluoride ion availability is pH-dependent, with optimal activity in aprotic solvents like THF (second-order rate constants k2=0.150.25L mol1s1k_2 = 0.15–0.25 \, \text{L mol}^{-1} \text{s}^{-1} at 25°C) .

Q. What mechanistic insights explain TBAF’s role in catalytic alkyne additions to carbonyl compounds?

TBAF activates alkynes by generating a trialkylsilyl fluoride intermediate, which lowers the transition-state energy for nucleophilic attack. For example, in alkyne additions to trifluoromethyl ketones:

TBAF deprotonates the alkyne, forming a silylacetylide.

The acetylide attacks the carbonyl carbon, followed by fluoride-mediated desilylation.

Experimental Optimization : Use 5–10 mol% TBAF in THF at 25°C for high yields (80–95%). Excess TBAF may deactivate the catalyst via aggregation .

Q. How is TBAF utilized in electrochemical applications, and what are its limitations?

TBAF serves as a supporting electrolyte in non-aqueous electrochemistry (e.g., cyclic voltammetry) due to its high ionic conductivity. However, its decomposition at potentials >1.5 V vs. Ag/AgCl limits utility in high-voltage systems.

Methodological Note : For stable measurements, maintain TBAF concentrations below 0.1 M in DMF or acetonitrile to avoid viscosity-induced signal damping .

Q. What kinetic parameters govern TBAF’s reactivity in cluster chemistry?

Studies on osmium clusters (Os5C(CO)15\text{Os}_5\text{C(CO)}_{15}) reveal pseudo-first-order kinetics with TBAF. Key findings:

  • Activation energy (ΔH\Delta H^\ddagger): 45–50 kJ/mol.
  • Entropy (ΔS\Delta S^\ddagger): -120 to -150 J/mol·K, indicating a highly ordered transition state.

Experimental Design : Use 3.85–7.41 mM TBAF in DCM at 258–293 K. Monitor via IR spectroscopy for CO ligand displacement .

Q. What are the challenges in synthesizing anhydrous TBAF, and how are they addressed?

Anhydrous TBAF is unstable, decomposing to Bu4NOH\text{Bu}_4\text{NOH} and HF. Synthesis strategies include:

Azeotropic Drying : Co-evaporate TBAF·3H2_2O with toluene under vacuum.

In Situ Generation : React Bu4NCl\text{Bu}_4\text{NCl} with AgF in anhydrous acetonitrile.

Critical Analysis : Residual water (>100 ppm) significantly reduces reaction yields. Karl Fischer titration is recommended for quality control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.